molecular formula C40H68O11 B15561198 Abierixin

Abierixin

カタログ番号: B15561198
分子量: 725.0 g/mol
InChIキー: JQESXHYTUWEFCM-YIXJCDIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Abierixin is a carbonyl compound.
(Z,4S,7S)-7-hydroxy-8-[(2R,4S,5R,6S,7R,9S)-2-[(2S,5S)-5-[(2S,3S,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid has been reported in Streptomyces hygroscopicus and Streptomyces albus with data available.
isolated from Streptomyces albus NRRL B-1865;  structure given in first source

特性

分子式

C40H68O11

分子量

725.0 g/mol

IUPAC名

(Z,4S,7S)-7-hydroxy-8-[(2R,4S,5R,6S,7R,9S)-2-[(2S,5S)-5-[(2S,3S,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid

InChI

InChI=1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15-/t22-,23+,24-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35-,37-,38+,39-,40+/m0/s1

InChIキー

JQESXHYTUWEFCM-YIXJCDIJSA-N

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of Abierixin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abierixin is a naturally occurring polyether antibiotic isolated from Streptomyces albus.[1] As a member of the carboxyl polyether class of ionophores, its primary mechanism of action involves the disruption of physiological ion gradients across cellular membranes. This guide provides a detailed overview of the current understanding of this compound's mechanism of action, drawing on data from related polyether ionophores to present a comprehensive model. It includes available quantitative data, representative experimental protocols, and visualizations of the core mechanisms and experimental workflows.

Core Mechanism of Action: Ionophoric Activity

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across biological membranes.[1][2] This process disrupts the carefully maintained electrochemical gradients that are essential for numerous cellular functions, leading to the observed antimicrobial and anticoccidial effects.[1]

Polyether ionophores like this compound achieve this by forming a lipophilic complex with a cation. The exterior of the molecule is hydrophobic, allowing it to readily insert into and traverse the lipid bilayer of the cell membrane. The interior of the molecule contains a hydrophilic pocket with multiple oxygen atoms that coordinate with a specific cation.

Based on its structural similarity to the well-characterized polyether ionophore nigericin (B1684572), this compound is presumed to function as a monovalent cation antiporter. Specifically, it is believed to facilitate the electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across the membrane.[3] This leads to a net efflux of cytosolic K⁺ and an influx of H⁺, resulting in two primary consequences for the target cell:

  • Disruption of Potassium Homeostasis: The depletion of intracellular K⁺ interferes with numerous physiological processes that are dependent on high cytosolic potassium concentrations, including the function of various enzymes and the maintenance of membrane potential.

  • Intracellular Acidification: The influx of protons leads to a decrease in intracellular pH, which can denature proteins, inhibit metabolic pathways, and ultimately trigger cell death.

This dual action of disrupting both the K⁺ gradient and pH balance is the fundamental basis of this compound's biological activity.

Visualizing the Ionophore Mechanism

The following diagram illustrates the proposed mechanism of this compound as a K⁺/H⁺ antiporter.

Abierixin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol Abierixin_H This compound-H⁺ Abierixin_K This compound-K⁺ H_in H⁺ Abierixin_H->H_in K_out K⁺ Abierixin_K->K_out 2. Translocation & Release H_out H⁺ H_out->Abierixin_H 3. Binding K_in K⁺ K_in->Abierixin_K 1. Binding

Proposed K⁺/H⁺ antiport mechanism of this compound.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, although it is noted to have weaker antimicrobial and ionophoric properties compared to other polyethers like nigericin.[1] Its most promising reported activity is against coccidial parasites.[1]

Activity Organism/Cell Line Metric Value Reference
AntimalarialPlasmodium falciparum (K-1 strain)IC501.40-5.23 µg/mL[]
AnticoccidialEimeria species-Good activity[1]
Antimicrobial--Weak activity[1]
Cytotoxicity--Low toxicity[1]

Detailed Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are representative methodologies for the isolation and functional characterization of polyether ionophores, which can be adapted for the study of this compound.

Isolation and Purification of this compound

This protocol is based on the original isolation from Streptomyces albus NRRL B-1865.[1]

  • Fermentation: Culture Streptomyces albus in a suitable broth medium to produce mycelium containing this compound.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the mycelium with organic solvents such as methanol (B129727) or acetone (B3395972) to solubilize this compound.

    • Evaporate the solvent to obtain a crude extract.

  • Purification:

    • Perform column chromatography on the crude extract using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., hexane/ethyl acetate) as the mobile phase.

    • Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structural Determination:

    • Confirm the structure of the purified this compound using techniques such as Fast Atom Bombardment/Mass Spectrometry (FAB/MS), Collision-Induced Dissociation/Mass Spectrometry (CI/MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Ionophore Activity Assay (Calcein Quenching Assay)

This is a general protocol to measure the ion transport activity of an ionophore using large unilamellar vesicles (LUVs).[5][6]

  • Preparation of LUVs with Encapsulated Calcein (B42510):

    • Prepare a lipid film by drying a solution of lipids (e.g., POPC) under vacuum.

    • Hydrate the lipid film with a buffer containing the fluorescent dye calcein at a self-quenching concentration.

    • Create LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

    • Remove unencapsulated calcein by size-exclusion chromatography.

  • Fluorescence Measurement:

    • Place the LUV suspension in a fluorometer cuvette.

    • Add the ionophore (this compound, dissolved in a suitable solvent like DMSO) to the cuvette to initiate ion transport.

    • Add the cation to be tested (e.g., a solution of KCl) to the external buffer.

    • If the ionophore transports the cation into the vesicle, it will quench the calcein fluorescence.

    • Monitor the decrease in fluorescence over time to determine the rate of ion transport.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the rate of ion influx.

    • Compare the rates with different cations to determine ion selectivity.

The workflow for this assay is depicted below.

Ionophore_Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis LipidFilm 1. Create Lipid Film Hydration 2. Hydrate with Calcein LipidFilm->Hydration Extrusion 3. Extrude to form LUVs Hydration->Extrusion Purification 4. Purify LUVs Extrusion->Purification Fluorometer 5. Place LUVs in Fluorometer Purification->Fluorometer Assay Start AddIonophore 6. Add this compound Fluorometer->AddIonophore AddCation 7. Add Cations AddIonophore->AddCation Measure 8. Measure Fluorescence Quenching AddCation->Measure AnalyzeRate 9. Calculate Rate of Quenching Measure->AnalyzeRate Data Output DetermineSelectivity 10. Determine Ion Selectivity AnalyzeRate->DetermineSelectivity

Workflow for an ionophore activity assay.

Downstream Cellular Effects and Therapeutic Implications

The disruption of ion homeostasis by this compound can trigger a cascade of downstream events that contribute to its biological effects.

  • Anticoccidial Activity: Coccidian parasites, such as Eimeria, are highly sensitive to disruptions in ion gradients. The ionophoric action of this compound is thought to be the primary mechanism for its efficacy in controlling coccidiosis in poultry.[7]

  • Antimalarial Activity: The malaria parasite, Plasmodium falciparum, also relies on strict control of intracellular ion concentrations for its survival and replication.[8] By disrupting these gradients, this compound can inhibit parasite growth.[][9] The mechanism is believed to be similar to that of other ionophores that have shown promise as antimalarial agents.[9]

  • NLRP3 Inflammasome Activation: While not directly studied for this compound, its close analog nigericin is a potent activator of the NLRP3 inflammasome.[10][11] This activation is triggered by the efflux of intracellular potassium. It is plausible that this compound could have similar immunomodulatory effects, a possibility that warrants further investigation.

The signaling pathway for NLRP3 inflammasome activation by potassium efflux is shown below.

NLRP3_Activation This compound This compound K_efflux K⁺ Efflux This compound->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis

NLRP3 inflammasome activation via K⁺ efflux.

Conclusion

This compound's mechanism of action is rooted in its identity as a polyether ionophore, which disrupts essential cation gradients across cellular membranes. While specific data on its ion selectivity and transport kinetics are limited, its structural similarity to nigericin strongly suggests a K⁺/H⁺ antiport mechanism. This disruption of ion homeostasis underlies its documented anticoccidial and antimalarial activities. Further research is needed to fully elucidate the specific properties of this compound and to explore its potential therapeutic applications, particularly in the context of parasitic diseases and possibly as an immunomodulatory agent. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Abierixin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abierixin is a polyether antibiotic that was first isolated from the mycelium of a culture broth of the nigericin-producing Streptomyces albus (NRRL B-1865).[1] Structurally characterized by advanced spectrometric techniques, it exhibits a range of biological activities, most notably as an anticoccidial agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental methodologies for the study of polyether antibiotics are presented, and key pathways and workflows are visualized to support further research and development.

Chemical Structure and Properties

The chemical structure of this compound was elucidated using a combination of Fast Atom Bombardment/Mass Spectrometry/Mass Spectrometry (FAB/MS/MS), Chemical Ionization/Mass Spectrometry/Mass Spectrometry (CI/MS/MS), and both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is a complex molecule belonging to the polyether class of antibiotics, characterized by multiple cyclic ether functionalities.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₄₀H₆₈O₁₁BOC Sciences
Molecular Weight 724.96 g/mol BOC Sciences
CAS Number 100634-16-0BOC Sciences
Appearance Colorless CrystalBOC Sciences
Melting Point 83-85°CBOC Sciences
Boiling Point 801.3°C at 760 mmHgBOC Sciences
Density 1.18 g/cm³BOC Sciences

Mechanism of Action: A Polyether Ionophore

This compound functions as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. Polyether antibiotics like this compound achieve this by forming a cage-like structure around a specific cation, shielding its charge and allowing it to pass through the hydrophobic lipid bilayer. This disrupts the natural ion gradients across the cell membrane, which are crucial for numerous cellular processes, leading to cell death. While the specific ion affinity of this compound is not explicitly detailed in the available literature, polyether antibiotics typically transport monovalent cations such as K⁺ and Na⁺.

The disruption of ion homeostasis can lead to a cascade of downstream effects, including changes in intracellular pH and calcium concentrations. The following diagram illustrates the general mechanism of action for a polyether ionophore like this compound.

Ionophore_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space K_ext K+ Abierixin_K This compound-K+ Complex K_ext->Abierixin_K Binding Na_ext Na+ Na_ext->Abierixin_K Binding K_int K+ Abierixin_K->K_int Transport H_int H+ K_int->H_int Antiport pH_change Decreased Intracellular pH H_int->pH_change Ca_int Ca2+ Ca_release Ca2+ Release from Intracellular Stores pH_change->Ca_release Triggers Apoptosis Apoptosis Ca_release->Apoptosis Induces

Caption: General mechanism of a polyether ionophore like this compound.

Biological Activities

This compound has been reported to exhibit weak antimicrobial and ionophorous activities, with low toxicity.[1] Its most significant reported biological activity is its efficacy against coccidial infections.

Anticoccidial Activity

Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. This compound has demonstrated good anticoccidial activity.[1] The mechanism of this activity is presumed to be its ionophoric properties, which are detrimental to the lifecycle of the Eimeria parasite.

The following diagram outlines a general experimental workflow for evaluating the in vivo anticoccidial efficacy of a compound like this compound in a chicken model.

Anticoccidial_Assay_Workflow start Day-old Chicks acclimatization Acclimatization Period start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping infection Oral Inoculation with Sporulated Eimeria Oocysts grouping->infection treatment Administration of This compound in Feed infection->treatment monitoring Daily Monitoring: - Weight Gain - Feed Conversion Ratio - Mortality treatment->monitoring fecal_collection Fecal Collection for Oocyst Counting monitoring->fecal_collection necropsy Necropsy and Lesion Scoring monitoring->necropsy data_analysis Data Analysis and Anticoccidial Index Calculation fecal_collection->data_analysis necropsy->data_analysis end Efficacy Determined data_analysis->end

Caption: Experimental workflow for in vivo anticoccidial activity assay.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces albus
  • Fermentation: Streptomyces albus (NRRL B-1865) is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.

  • Mycelial Extraction: The mycelium is separated from the culture broth by filtration or centrifugation. The mycelial cake is then extracted with an organic solvent such as methanol (B129727) or acetone.

  • Solvent Partitioning: The organic extract is concentrated under reduced pressure and partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. The antibiotic-containing organic phase is collected.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield the pure compound.

Structural Elucidation
  • Mass Spectrometry (FAB/MS/MS and CI/MS/MS):

    • Sample Preparation: A solution of the purified this compound is prepared in a suitable matrix (e.g., glycerol (B35011) for FAB).

    • Ionization: The sample is ionized using either Fast Atom Bombardment (FAB) or Chemical Ionization (CI).

    • MS/MS Analysis: The molecular ion is selected and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR):

    • Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are also performed to establish correlations between protons and carbons.

    • Spectral Analysis: The chemical shifts, coupling constants, and correlations are analyzed to determine the connectivity and stereochemistry of the molecule.

In Vivo Anticoccidial Activity Assay
  • Animals: Day-old broiler chickens are used for the study.

  • Housing: Chickens are housed in wire-floored cages to prevent reinfection from feces.

  • Experimental Design: Birds are randomly allocated to different groups: non-infected, non-treated; infected, non-treated; and infected, treated with various concentrations of this compound.

  • Infection: Chickens in the infected groups are orally inoculated with a known number of sporulated oocysts of a pathogenic Eimeria species.

  • Treatment: this compound is incorporated into the feed at desired concentrations and provided to the respective treatment groups.

  • Data Collection: Over a period of several days post-infection, data on body weight gain, feed intake, and mortality are recorded. Fecal samples are collected to determine the number of oocysts shed per gram of feces.

  • Lesion Scoring: At the end of the experiment, birds are euthanized, and the intestines are examined for lesions caused by the coccidial infection, which are scored on a standardized scale.

  • Efficacy Evaluation: The anticoccidial efficacy is determined by comparing the parameters of the treated groups with the infected, non-treated control group. The Anticoccidial Index (ACI) can be calculated based on these parameters.

Conclusion

This compound is a structurally complex polyether antibiotic with promising anticoccidial activity. Its mode of action as an ionophore provides a clear rationale for its biological effects. While further research is needed to fully elucidate its specific ion affinities and detailed mechanism of action in vivo, the information and methodologies presented in this guide provide a solid foundation for future studies aimed at developing this compound as a potential therapeutic agent in veterinary medicine. The continued investigation of natural products like this compound is crucial for the discovery of new and effective treatments for parasitic diseases.

References

Uncharted Territory: The Antimalarial Potential of Abierixin Against Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary

While the direct antimalarial properties of the polyether antibiotic Abierixin against Plasmodium species have not been documented in publicly available scientific literature, its classification as a polyether ionophore places it within a class of compounds known for their significant antiplasmodial activity. This technical guide provides an in-depth overview of the known biological activities of this compound, the established antimalarial effects of related polyether ionophores, and the general experimental protocols used to assess such activity. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel antimalarial agent.

This compound: A Profile

This compound is a polyether antibiotic produced by Streptomyces albus NRRL B-1865.[1] Its discovery and initial characterization revealed weak antimicrobial and ionophorous activities, coupled with low toxicity and notable anticoccidial effects.[1] The primary focus of the initial research was on its role in the biosynthesis of nigericin (B1684572) and its activity against coccidian parasites.[1] To date, no studies have been published specifically investigating its efficacy against Plasmodium, the causative agent of malaria.

Polyether Ionophores: A Class with Proven Antimalarial Activity

The broader class of polyether antibiotics, to which this compound belongs, has demonstrated potent antimalarial properties.[2][3] These compounds function as ionophores, facilitating the transport of ions across biological membranes, thereby disrupting the crucial ion homeostasis within the parasite. Several studies have highlighted the in vitro and in vivo efficacy of various polyether ionophores against different strains of Plasmodium, including drug-resistant ones.

Mechanism of Action: Disrupting the Parasite's Internal Environment

The survival and proliferation of Plasmodium within human erythrocytes are critically dependent on maintaining a specific ionic balance across its plasma membrane and the membranes of its internal organelles. Polyether ionophores are thought to exert their antimalarial effect by inserting into these membranes and creating channels or acting as mobile carriers for specific cations, such as Na+, K+, and H+. This leads to a dissipation of essential ion gradients, causing a cascade of detrimental effects including:

  • Disruption of intracellular pH regulation.

  • Impairment of metabolic processes.

  • Inhibition of parasite development and replication.

The following diagram illustrates the generalized mechanism of action of an ionophore on a Plasmodium-infected erythrocyte.

G cluster_0 Infected Erythrocyte cluster_1 Plasmodium Parasite Parasite_Cytosol Parasite Cytosol (High K+, Low Na+) Disruption_pH pH Dysregulation Parasite_Cytosol->Disruption_pH Metabolic_Inhibition Metabolic Inhibition Parasite_Cytosol->Metabolic_Inhibition Parasite_Death Parasite Death Parasite_Cytosol->Parasite_Death Erythrocyte_Cytosol Erythrocyte Cytosol (Low K+, High Na+) Ionophore This compound (Hypothetical Ionophore) Ionophore->Parasite_Cytosol Disrupts Ion Gradients (Na+/H+ Exchange) Ionophore->Erythrocyte_Cytosol Alters Host Cell Ion Concentration Disruption_pH->Parasite_Death Metabolic_Inhibition->Parasite_Death cluster_0 cluster_0

Caption: Hypothetical mechanism of this compound action on a Plasmodium-infected erythrocyte.

Quantitative Data from Related Polyether Ionophores

While no quantitative data exists for this compound, the following table summarizes the in vitro antimalarial activity of other well-studied polyether ionophores against Plasmodium falciparum. This data is provided for comparative purposes and to highlight the potential potency of this class of compounds.

IonophoreP. falciparum Strain(s)IC50 (nM)Reference
Monensin3D7, Dd20.5 - 1.0
Salinomycin3D7, Dd222 - 40
Nigericin3D7, Dd21.8 - 1.9
X-206K1 (resistant), FCR3 (sensitive)Potent (exact values not specified)

Experimental Protocols for Antimalarial Drug Screening

To evaluate the potential antimalarial activity of this compound, a series of standard in vitro and in vivo assays would be required. The following outlines a general experimental workflow.

In Vitro Susceptibility Assays

The initial step involves determining the 50% inhibitory concentration (IC50) of the compound against cultured P. falciparum.

  • Plasmodium falciparum Culture: Asexual erythrocytic stages of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.

  • Drug Dilution: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Incubation: Synchronized ring-stage parasites are incubated with the various drug concentrations for a full growth cycle (typically 48-72 hours).

  • Growth Inhibition Assessment: Parasite growth is quantified using methods such as:

    • Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.

    • SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the number of parasites.

    • [3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids.

  • IC50 Determination: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

G start Start culture Maintain P. falciparum Culture (Sensitive & Resistant Strains) start->culture prepare Prepare Serial Dilutions of this compound culture->prepare incubate Incubate Synchronized Parasites with this compound (48-72h) prepare->incubate assess Assess Parasite Growth Inhibition incubate->assess microscopy Microscopy (Giemsa Staining) assess->microscopy Method 1 sybr SYBR Green I Assay assess->sybr Method 2 hypoxanthine [3H]-Hypoxanthine Incorporation assess->hypoxanthine Method 3 calculate Calculate IC50 Values microscopy->calculate sybr->calculate hypoxanthine->calculate end End calculate->end

Caption: General workflow for in vitro antimalarial susceptibility testing.

In Vivo Efficacy Studies

Promising in vitro results would be followed by in vivo studies using a rodent model of malaria, such as Plasmodium berghei in mice.

  • Animal Model: Mice are infected with P. berghei.

  • Drug Administration: this compound is administered to the infected mice at various doses, typically via oral or intraperitoneal routes.

  • Four-Day Suppressive Test (Peter's Test): Treatment is initiated shortly after infection and continued for four days to assess the compound's ability to suppress parasite proliferation.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears. Other parameters such as survival time, body weight, and packed cell volume are also recorded.

  • Efficacy Assessment: The percentage of parasitemia suppression is calculated relative to an untreated control group.

Future Directions and Conclusion

The classification of this compound as a polyether ionophore strongly suggests its potential as an antimalarial agent. However, a comprehensive evaluation of its efficacy and mechanism of action against Plasmodium species is required. Future research should focus on:

  • In vitro and in vivo studies: To determine the IC50 and effective dose of this compound against various Plasmodium strains.

  • Mechanism of action studies: To elucidate the specific ion transport pathways disrupted by this compound in the parasite.

  • Toxicity and selectivity studies: To assess the therapeutic window and safety profile of this compound.

  • Structural activity relationship studies: To potentially modify the this compound structure to enhance its antimalarial activity and reduce toxicity.

References

Unveiling the Ionophorous Activity of Abierixin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abierixin is a polyether antibiotic produced by Streptomyces albus. Like other members of the polyether class, it is known to exhibit ionophorous activity, a property that enables it to transport ions across lipid membranes. This capability is central to its biological effects, including its noted anticoccidial and weak antimicrobial activities.[1] This technical guide provides a comprehensive overview of the core principles underlying the ionophorous activity of this compound, placed within the broader context of polyether ionophores. Due to the limited publicly available quantitative data specific to this compound, this document focuses on the established mechanisms of action for this class of molecules and details the standard experimental protocols used to characterize their ion-carrying capabilities.

Introduction to this compound and Polyether Ionophores

This compound is a naturally occurring polyether antibiotic discovered in the mycelium of Streptomyces albus NRRL B-1865.[1] Structurally, polyether ionophores are characterized by a backbone of multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, a free carboxyl group, and numerous oxygen-containing functional groups.[1] These molecules are lipophilic, allowing them to readily insert into cellular membranes.[2][3] Their unique architecture creates a polar interior and a nonpolar exterior, enabling them to form stable complexes with cations and facilitate their transport across otherwise impermeable lipid bilayers. This disruption of transmembrane ion gradients is the primary mechanism behind their biological activity.

Mechanism of Ionophorous Activity

The ionophorous activity of carboxyl polyether antibiotics like this compound is primarily understood as a carrier-mediated transport mechanism. This process involves the ionophore complexing with a cation on one side of a membrane, diffusing across the lipid bilayer, and releasing the cation on the other side.

The generally accepted mechanism for cation transport by polyether ionophores can be visualized as follows:

Ionophore_Mechanism cluster_membrane Lipid Bilayer Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom Ion_ext Cation (M+) Complex_ext Complex (I-COO-M+) Ion_ext->Complex_ext Complexation Ionophore_ext This compound (I-COOH) Ionophore_ext->Complex_ext Ion_int Cation (M+) Proton_int Proton (H+) Ionophore_int This compound (I-COOH) Proton_int->Ionophore_int Complex_int Complex (I-COO-M+) Complex_ext->Complex_int Diffusion Complex_int->Ion_int Decomplexation Complex_int->Ionophore_int Protonation Ionophore_int->Ionophore_ext Diffusion

Caption: Proposed carrier mechanism for this compound-mediated cation transport.

This process can be broken down into the following key steps:

  • Complexation: At the membrane-extracellular interface, the deprotonated carboxyl group of this compound coordinates with a cation (M+). The rest of the molecule wraps around the cation, shielding its charge with its oxygen atoms.

  • Diffusion: The resulting neutral, lipid-soluble complex diffuses across the lipid bilayer down the cation's concentration gradient.

  • Decomplexation and Protonation: At the membrane-intracellular interface, the complex releases the cation into the cytoplasm. The ionophore is then protonated by a cytoplasmic proton (H+), regenerating the neutral form of the this compound molecule.

  • Return Diffusion: The neutral, protonated this compound molecule diffuses back across the membrane to the extracellular interface, ready to bind another cation.

This electroneutral exchange of a cation for a proton dissipates the transmembrane ion concentration gradients, which can lead to cell death.

Quantitative Analysis of Ionophorous Activity

While specific quantitative data for this compound is scarce in the literature, a comprehensive analysis of a novel ionophore would typically involve determining its transport efficiency and cation selectivity. The following tables outline the types of data that would be generated through standard experimental protocols.

Table 1: Cation Transport Rates This table would summarize the efficiency of this compound in transporting various cations across a model membrane, typically measured in a U-tube experiment.

CationTransport Rate (mol/s)Relative Transport Rate (%)
Li⁺Data not availableData not available
Na⁺Data not availableData not available
K⁺Data not availableData not available
Rb⁺Data not availableData not available
Cs⁺Data not availableData not available
Mg²⁺Data not availableData not available
Ca²⁺Data not availableData not available

Table 2: Potentiometric Selectivity Coefficients This table would present the preference of this compound for certain cations over others, as determined by potentiometric measurements using ion-selective electrodes. The selectivity coefficient (Kpot A,B) indicates the preference of the ionophore for the primary ion A over an interfering ion B.

Primary Ion (A)Interfering Ion (B)Log(Kpot A,B)
K⁺Na⁺Data not available
K⁺Li⁺Data not available
K⁺Ca²⁺Data not available
Na⁺K⁺Data not available
Ca²⁺Mg²⁺Data not available

Table 3: Complex Stability Constants This table would show the strength of the complex formed between this compound and various cations, often determined using spectroscopic methods. A higher stability constant indicates a stronger interaction.

CationSolventStability Constant (K)
Na⁺MethanolData not available
K⁺MethanolData not available
Ca²⁺MethanolData not available

Experimental Protocols

The characterization of an ionophore's activity relies on a suite of established biophysical techniques. Below are detailed, generalized protocols for key experiments.

U-Tube Transport Experiment

This method directly measures the movement of cations across a bulk liquid membrane mediated by the ionophore.

UTube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Aqueous Prepare Aqueous Phases: Source (with cations) Receiving (cation-free) Setup_UTube Set up U-Tube: - Add organic phase to bottom - Layer source phase in one arm - Layer receiving phase in other arm Prep_Aqueous->Setup_UTube Prep_Organic Prepare Organic Phase: Chloroform (B151607) with this compound Prep_Organic->Setup_UTube Run_Experiment Incubate with stirring (e.g., 24 hours) Setup_UTube->Run_Experiment Take_Samples Take aliquots from receiving phase at time points Run_Experiment->Take_Samples Analyze_Cations Analyze cation concentration (e.g., Atomic Absorption Spec.) Take_Samples->Analyze_Cations Calculate_Rate Calculate transport rate Analyze_Cations->Calculate_Rate

Caption: Workflow for a U-tube cation transport experiment.

Methodology:

  • Preparation of Phases:

    • Source Aqueous Phase: Prepare a buffered aqueous solution containing a known concentration of the cation(s) to be tested (e.g., 1.0 M KCl).

    • Receiving Aqueous Phase: Prepare a buffered aqueous solution without the test cation(s).

    • Organic Phase: Dissolve this compound in an immiscible organic solvent like chloroform or n-octane to a specified concentration (e.g., 1 mM).

  • Experimental Setup:

    • A U-shaped glass tube is filled with the organic phase at the bottom, creating a liquid membrane that separates the two arms of the tube.

    • The source aqueous phase is carefully layered on top of the organic phase in one arm of the U-tube.

    • The receiving aqueous phase is similarly layered in the other arm.

  • Transport and Sampling:

    • The entire apparatus is stirred at a constant rate and temperature.

    • Aliquots are taken from the receiving phase at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification:

    • The concentration of the cation in the aliquots is determined using a suitable analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

    • The transport rate is calculated from the increase in cation concentration in the receiving phase over time.

Potentiometric Selectivity Measurement

This technique uses ion-selective electrodes (ISEs) to determine the preference of the ionophore for one cation over another.

Methodology:

  • Membrane Preparation:

    • An ion-selective membrane is prepared by dissolving the ionophore (this compound), a plasticizer (e.g., dioctyl sebacate), and a polymer matrix (e.g., PVC) in a volatile solvent like tetrahydrofuran.

    • The solution is poured into a casting ring and the solvent is allowed to evaporate slowly, leaving a thin, flexible membrane.

  • Electrode Assembly:

    • A small disc is cut from the membrane and mounted in an ISE body.

    • The electrode is filled with an internal reference solution containing a fixed concentration of the primary ion (e.g., 0.1 M KCl). An internal reference electrode (e.g., Ag/AgCl) is immersed in this solution.

  • Measurement (Fixed Interference Method):

    • The ISE and an external reference electrode are placed in a solution containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl).

    • The potential is allowed to stabilize and is recorded.

    • Aliquots of a stock solution of the primary ion (e.g., 1.0 M KCl) are incrementally added to the solution.

    • The potential is recorded after each addition, once the reading stabilizes.

  • Calculation:

    • The potentiometric selectivity coefficient (Kpot A,B) is calculated from the intersection of the response curves for the primary and interfering ions, using the Nicolsky-Eisenman equation.

Spectroscopic Analysis of Complexation

Spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy, can be used to study the formation of the ionophore-cation complex and determine its stability constant.

Methodology:

  • Preparation of Solutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

    • Stock solutions of various cation salts (e.g., NaCl, KCl, CaCl2) are prepared in the same solvent.

  • Titration:

    • A solution of this compound at a fixed concentration is placed in a cuvette.

    • The initial absorbance or fluorescence spectrum is recorded.

    • Small aliquots of a cation stock solution are incrementally added to the cuvette.

    • The spectrum is recorded after each addition, allowing time for equilibration.

  • Data Analysis:

    • Changes in the spectrum (e.g., a shift in the absorption maximum or an increase/decrease in fluorescence intensity) indicate complex formation.

    • The stability constant (K) of the complex is determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Conclusion

References

The Abierixin Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abierixin (B217347), a polyether antibiotic, is a natural product of significant interest due to its biological activities. It is primarily produced by strains of Streptomyces, notably Streptomyces albus NRRL B-1865 and Streptomyces sp. DSM4137, often as a co-metabolite with the structurally similar compound, nigericin (B1684572).[1][2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, leveraging the well-studied nigericin biosynthetic machinery as a foundational model. The genetic and enzymatic basis for this compound production is detailed, alongside relevant experimental protocols and a proposed biosynthetic scheme.

Introduction

Polyether ionophores, such as this compound and nigericin, are a class of secondary metabolites produced by various bacteria, particularly those of the genus Streptomyces. These compounds are characterized by their ability to form stable complexes with metal cations and transport them across lipid membranes, leading to a range of biological effects, including antimicrobial and anticoccidial activities.[2] this compound's biosynthesis is intricately linked to that of nigericin, with studies showing that the deletion of the nigericin biosynthetic gene cluster (BGC) eliminates the production of both compounds.[1][4] This guide will, therefore, discuss the this compound pathway in the context of the nigericin BGC.

The this compound/Nigericin Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by a Type I polyketide synthase (PKS) system, encoded within a dedicated gene cluster. The nigericin BGC from Streptomyces sp. DSM4137 serves as the reference for understanding this compound synthesis. Deletion of this entire gene cluster has been experimentally shown to abolish the production of both nigericin and this compound.[1][4]

Organization of the Biosynthetic Gene Cluster

The nigericin BGC is comprised of a set of genes encoding the PKS enzymes, as well as tailoring enzymes responsible for post-PKS modifications, regulation, and export. A key feature of this cluster is the presence of genes for an unusual ketosynthase-like protein (KSX) and a discrete acyl carrier protein (ACPX), which are proposed to be involved in the oxidative cyclization of the polyketide chain.[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the assembly of a linear polyketide chain by the PKS modules, followed by oxidative cyclization and tailoring reactions. The pathway is largely shared with that of nigericin, with this compound likely representing a shunt product or an intermediate.

Polyketide Chain Assembly

The linear polyketide precursor of this compound is assembled from acetate (B1210297) and propionate (B1217596) extender units, a common mechanism for polyketide biosynthesis.[5] The modular nature of the Type I PKS dictates the sequence of these building blocks.

Oxidative Cyclization and Tailoring

Following the formation of the linear polyketide, a series of cyclization reactions occur to form the characteristic polyether rings. This process is thought to involve epoxidation of double bonds within the chain, followed by ring closure. The final steps in the pathway likely involve hydroxylations and other modifications by tailoring enzymes. The structural difference between this compound and nigericin lies in the final tailoring steps. It has been proposed that the final step in nigericin biosynthesis is the hydroxylation of grisorixin (B1215602).[3] this compound, being structurally very similar, is likely a product of a related, but slightly divergent, series of post-PKS modifications.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed logical flow of the this compound/nigericin biosynthetic pathway.

Abierixin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Type I PKS Assembly Type I PKS Assembly Methylmalonyl-CoA->Type I PKS Assembly Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type I PKS Assembly Linear Polyketide Linear Polyketide Type I PKS Assembly->Linear Polyketide Oxidative Cyclization Oxidative Cyclization Linear Polyketide->Oxidative Cyclization Polyether Intermediate Polyether Intermediate Oxidative Cyclization->Polyether Intermediate Tailoring Reactions Tailoring Reactions Polyether Intermediate->Tailoring Reactions This compound This compound Tailoring Reactions->this compound Nigericin Nigericin Tailoring Reactions->Nigericin

Proposed biosynthetic pathway for this compound and Nigericin.

Experimental Protocols

Detailed experimental protocols for the direct study of this compound biosynthesis are not extensively published. However, methodologies used in the investigation of the closely related nigericin pathway are directly applicable.

Gene Cluster Deletion

The deletion of the entire nigericin BGC from Streptomyces sp. DSM4137 was a key experiment confirming its role in both nigericin and this compound production.[1] This is typically achieved through homologous recombination.

Protocol Outline:

  • Construct Design: A deletion cassette is constructed containing flanking regions homologous to the areas upstream and downstream of the target gene cluster, along with a selectable marker (e.g., an apramycin (B1230331) resistance gene).

  • Vector Introduction: The construct is introduced into the Streptomyces host strain via conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

  • Selection of Exconjugants: Exconjugants are selected on media containing the appropriate antibiotics (e.g., apramycin and nalidixic acid).

  • Screening for Double Crossover Events: Colonies are screened for the loss of the vector backbone and the integration of the deletion cassette, resulting in the removal of the target gene cluster. This is often done by replica plating to identify antibiotic-sensitive colonies.

  • Confirmation: The deletion is confirmed by PCR analysis and subsequent analysis of secondary metabolite production by HPLC-MS.

Culture Conditions and Extraction of this compound

This compound has been successfully isolated from the mycelium of Streptomyces albus NRRL B-1865.[2]

Culture and Fermentation:

  • Strain: Streptomyces albus NRRL B-1865 or Streptomyces sp. DSM4137.

  • Medium: Various fermentation media can be used. For example, a seed medium could consist of glucose, soybean meal, and corn steep liquor, while a production medium might contain starch, soybean meal, and various salts.

  • Incubation: Cultures are typically grown at 28-30°C with shaking for several days.

Extraction and Purification:

  • Mycelium Separation: The culture broth is centrifuged or filtered to separate the mycelium from the supernatant.

  • Solvent Extraction: The mycelium is extracted with organic solvents such as acetone (B3395972) or methanol.[2]

  • Purification: The crude extract is then subjected to chromatographic purification steps, which may include column chromatography (e.g., silica (B1680970) gel) and high-performance liquid chromatography (HPLC) to yield pure this compound.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of the this compound biosynthetic pathway.

Experimental_Workflow cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_analysis Chemical Analysis Strain Selection Strain Selection Genome Sequencing Genome Sequencing Strain Selection->Genome Sequencing BGC Identification BGC Identification Genome Sequencing->BGC Identification Gene Deletion Gene Deletion BGC Identification->Gene Deletion Heterologous Expression Heterologous Expression BGC Identification->Heterologous Expression Gene Deletion->Heterologous Expression Fermentation Fermentation Gene Deletion->Fermentation Heterologous Expression->Fermentation Extraction Extraction Fermentation->Extraction HPLC-MS Analysis HPLC-MS Analysis Extraction->HPLC-MS Analysis Structure Elucidation Structure Elucidation HPLC-MS Analysis->Structure Elucidation

References

The Symbiotic Biosynthesis of Abierixin and Nigericin: A Deep Dive into a Shared Polyether Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the intricate biosynthetic relationship between the polyether antibiotics Abierixin and Nigericin (B1684572).

This whitepaper delves into the core molecular mechanisms governing the co-production of this compound and Nigericin, two closely related and medicinally significant polyether ionophores. It is now firmly established that these compounds arise from a shared biosynthetic pathway, a fact underscored by the complete abolishment of both molecules upon the deletion of the nigericin biosynthetic gene cluster. This guide provides an in-depth analysis of their interconnected biosynthesis, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding for research and development applications.

Core Biosynthetic Pathway and Divergence

This compound and Nigericin are complex polyketides produced by several species of Streptomyces, including Streptomyces hygroscopicus and Streptomyces albus. Their biosynthesis is a multi-step enzymatic process orchestrated by a modular polyketide synthase (PKS) system encoded by the nigericin biosynthetic gene cluster (nig BGC).

The biosynthesis initiates with the assembly of a linear polyketide chain from precursor units. This linear intermediate undergoes a series of cyclization reactions, catalyzed by epoxide hydrolases, to form the characteristic polyether rings. A key late-stage intermediate in this pathway is Grisorixin.

The final step in the formation of Nigericin is the hydroxylation of Grisorixin. This critical transformation is catalyzed by a specific hydroxylase enzyme within the biosynthetic pathway.

The formation of this compound is intricately linked to this pathway. While not a direct precursor to Nigericin, evidence suggests that this compound is a shunt product, diverging from the main biosynthetic route. This divergence likely occurs from a common intermediate before the final hydroxylation step that yields Nigericin. Transformation experiments with S. hygroscopicus have shown that this compound is not converted to Nigericin, supporting the hypothesis of it being a terminal product of a branch in the pathway.

Quantitative Production Analysis

The relative production of Nigericin and this compound can vary depending on the producing strain and fermentation conditions. The following table summarizes reported production yields of Nigericin under optimized conditions. While specific comparative yields for this compound are less commonly reported, it is generally produced at lower levels than Nigericin.

Producing OrganismFermentation ConditionsNigericin Yield (mg/L)Reference
Streptomyces youssoufiensis SF10Solid State Fermentation (SSF), d-glucose, pH 7, 14 days at 30°C490[1]
Streptomyces hygroscopicus (mutant A-19)-318[1]
Streptomyces albus NRRL B-1865-~100[1]
Streptomyces sp. DASNCL-29Optimized fermentative protocol~500[2]
Streptomyces malaysiensis F913 (nigR overexpression)Liquid Gause's medium, 168 h at 28°C560[3]

Experimental Protocols

Gene Cluster Deletion in Streptomyces

This protocol describes a general method for gene cluster deletion in Streptomyces using a temperature-sensitive plasmid like pKC1139, which is applicable for deleting the nig BGC.

1. Construction of the Gene Knockout Plasmid:

  • Amplify ~1.5-2 kb DNA fragments homologous to the regions upstream and downstream of the nig gene cluster from the genomic DNA of the producing Streptomyces strain.
  • Clone these homologous arms into the temperature-sensitive vector pKC1139 on either side of a selectable marker (e.g., apramycin (B1230331) resistance).
  • Transform the resulting construct into E. coli for plasmid propagation and verification by restriction digestion and sequencing.

2. Conjugation into Streptomyces:

  • Introduce the knockout plasmid into the recipient Streptomyces strain via intergeneric conjugation from an appropriate E. coli donor strain (e.g., ET12567/pUZ8002).
  • Select for exconjugants on a suitable medium containing an antibiotic corresponding to the resistance marker on the plasmid (e.g., apramycin) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).
  • Incubate at a permissive temperature (e.g., 30°C) to allow for plasmid replication and single-crossover homologous recombination.

3. Selection for Double Crossover Events:

  • Culture the single-crossover mutants under non-selective conditions at a non-permissive temperature (e.g., 39°C) to induce the loss of the integrated plasmid.
  • Plate the culture onto a non-selective medium to obtain individual colonies.
  • Screen for colonies that have lost the antibiotic resistance marker, indicating a double crossover event has occurred, resulting in the deletion of the gene cluster.

4. Verification of Gene Deletion:

  • Confirm the deletion of the nig BGC by PCR using primers flanking the deleted region and internal to the cluster.
  • Further verify the deletion by Southern blot analysis of genomic DNA.
  • Analyze the culture broth of the mutant strain by HPLC to confirm the abolishment of this compound and Nigericin production.

HPLC Analysis of this compound and Nigericin

This protocol outlines a method for the separation and quantification of this compound and Nigericin from Streptomyces culture extracts.

1. Sample Preparation:

  • Extract the Streptomyces culture broth (supernatant and mycelium) with an equal volume of ethyl acetate.
  • Evaporate the organic solvent to dryness under reduced pressure.
  • Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% trifluoroacetic acid (TFA).
  • Gradient Program: Start with a suitable ratio of methanol and water, and gradually increase the methanol concentration over the run time to elute the compounds. A typical gradient might be from 60% methanol to 100% methanol over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection:
  • UV/Vis: Monitor at a suitable wavelength (e.g., 210 nm).
  • Evaporative Light Scattering Detector (ELSD): This is particularly useful for quantifying compounds like polyethers that lack a strong chromophore.
  • Quantification: Generate a standard curve using purified standards of this compound and Nigericin to quantify their concentrations in the extracts.

NMR Spectroscopy for Structural Elucidation

This protocol provides a general guideline for the NMR analysis of this compound and Nigericin.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • 1D NMR:
  • ¹H NMR: To determine the proton chemical shifts and coupling constants.
  • ¹³C NMR: To identify the number and types of carbon atoms.
  • 2D NMR:
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations and identify spin systems.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

3. Data Analysis:

  • Process the NMR data using appropriate software.
  • Assign all proton and carbon signals based on the 1D and 2D NMR spectra to confirm the structures of this compound and Nigericin.

Visualizing the Biosynthetic Landscape

To further elucidate the relationships within the this compound and Nigericin biosynthetic pathway, the following diagrams, generated using the DOT language, provide a visual representation of the key steps and experimental workflows.

Nigericin_Biosynthesis_Pathway Polyketide Precursors Polyketide Precursors Linear Polyketide Linear Polyketide Polyketide Precursors->Linear Polyketide PKS Assembly Polyepoxide Intermediate Polyepoxide Intermediate Linear Polyketide->Polyepoxide Intermediate Epoxidation Shared Intermediate Shared Intermediate Polyepoxide Intermediate->Shared Intermediate Cyclization Cascade Grisorixin Grisorixin Nigericin Nigericin Grisorixin->Nigericin Hydroxylation This compound This compound Shared Intermediate->Grisorixin Shared Intermediate->this compound Shunt Pathway

Caption: Proposed biosynthetic pathway of Nigericin and this compound.

Experimental_Workflow cluster_Strain_Manipulation Strain Manipulation cluster_Analysis Analysis Streptomyces_Strain Streptomyces_Strain Gene_Cluster_Deletion Gene_Cluster_Deletion Streptomyces_Strain->Gene_Cluster_Deletion Mutant_Strain Mutant_Strain Gene_Cluster_Deletion->Mutant_Strain Fermentation Fermentation Mutant_Strain->Fermentation Extraction Extraction Fermentation->Extraction HPLC_Analysis HPLC_Analysis Extraction->HPLC_Analysis NMR_Analysis NMR_Analysis Extraction->NMR_Analysis

Caption: Experimental workflow for studying this compound and Nigericin biosynthesis.

Conclusion

The biosynthesis of this compound and Nigericin offers a fascinating example of how complex natural products with distinct biological activities can originate from a single, shared enzymatic assembly line. Understanding the intricacies of this pathway, particularly the branch point leading to this compound and the kinetics of the key enzymes, is paramount for harnessing these molecules for therapeutic and biotechnological applications. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this remarkable biosynthetic machinery.

References

Spectroscopic and Methodological Insights into the Polyether Antibiotic Abierixin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abierixin is a polyether antibiotic that was first isolated from the mycelium of a nigericin-producing strain of Streptomyces albus (NRRL B-1865). Its discovery and structural elucidation were pivotal in understanding the diversity of polyether antibiotics. The characterization of this compound was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide synthesizes the available information on the spectroscopic data and the experimental methodologies employed in the characterization of this compound.

While the primary research article detailing the complete spectroscopic data is not widely accessible, this guide provides a summary of the methodologies used and a generalized overview of the expected data based on the abstract of the foundational study.

Spectroscopic Data of this compound

The definitive structural analysis of this compound was conducted using a suite of spectroscopic methods.[1] The abstract of the primary publication indicates that the following techniques were instrumental in determining its complex structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) were employed to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS) : Fast Atom Bombardment tandem mass spectrometry (FAB/MS/MS) and Chemical Ionization tandem mass spectrometry (CI/MS/MS) were utilized to determine the molecular weight and fragmentation pattern of this compound, providing crucial information about its connectivity.[1]

Due to the inaccessibility of the full research article, the specific chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) for this compound cannot be presented in tabular format at this time.

Experimental Protocols

The following is a generalized description of the experimental workflow for the isolation and characterization of this compound, as inferred from the available scientific literature.

Isolation and Purification of this compound
  • Fermentation: The nigericin-producing strain of Streptomyces albus (NRRL B-1865) was cultured in a suitable fermentation broth.

  • Extraction: The mycelium was harvested from the culture broth, and this compound was extracted using organic solvents.

  • Purification: The crude extract was subjected to a series of chromatographic purification steps, including column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A purified sample of this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer. Standard pulse sequences were likely used to obtain one-dimensional spectra.

  • Mass Spectrometry:

    • Sample Introduction: The purified this compound sample was introduced into the mass spectrometer.

    • Ionization: Fast Atom Bombardment (FAB) and Chemical Ionization (CI) were used as the ionization techniques.

    • Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the molecular ion was induced, and the resulting daughter ions were analyzed.

Experimental Workflow for this compound Characterization

The logical flow from the production of this compound to its structural elucidation can be visualized as follows:

Abierixin_Workflow cluster_production Production and Isolation cluster_analysis Structural Elucidation Fermentation Fermentation of Streptomyces albus Extraction Organic Solvent Extraction Fermentation->Extraction Mycelium Harvest Purification Column Chromatography & HPLC Extraction->Purification Crude Extract NMR 1H and 13C NMR Spectroscopy Purification->NMR Purified this compound MS FAB/MS/MS and CI/MS/MS Mass Spectrometry Purification->MS Purified this compound Structure Structure Determination NMR->Structure MS->Structure

References

Abierixin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the polyether antibiotic Abierixin, targeting researchers, scientists, and professionals in drug development. This document consolidates available data on its chemical properties, biological activities, and methodologies for its study.

Core Data Summary

This compound is a polyether antibiotic with established anticoccidial and weak antimicrobial and ionophorous activities. The fundamental quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 100634-16-0N/A
Molecular Weight 724.96 g/mol N/A
Molecular Formula C40H68O11N/A

Experimental Protocols

Isolation and Purification of this compound

This compound was first isolated from the mycelium of a nigericin-producing strain of Streptomyces albus (NRRL B-1865). The general procedure for its extraction and purification involves a multi-step process combining solvent extraction and chromatographic techniques.[1]

1. Fermentation and Mycelium Collection:

  • Streptomyces albus is cultured in a suitable fermentation broth to encourage the production of secondary metabolites, including this compound.

  • The mycelium is harvested from the culture broth by filtration or centrifugation.

2. Extraction:

  • The collected mycelium is extracted with organic solvents to solubilize this compound and other lipophilic compounds.[1]

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography for initial purification.[1]

  • Further purification to obtain high-purity this compound is achieved through High-Performance Liquid Chromatography (HPLC).[1]

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of S. albus Harvest Mycelium Harvesting Fermentation->Harvest Extraction Organic Solvent Extraction Harvest->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Fig. 1: General workflow for the isolation and purification of this compound.
Evaluation of Anticoccidial Activity

The anticoccidial properties of this compound have been demonstrated in chickens infected with Eimeria tenella.[2] A general protocol for such an evaluation is as follows:

1. Animal Model:

  • Day-old broiler chickens are typically used as the animal model.

  • The chickens are housed in a controlled environment and provided with a standard diet.

2. Infection:

  • At a specified age (e.g., 14 days), chickens are orally inoculated with a suspension of sporulated Eimeria tenella oocysts to induce coccidiosis.

3. Treatment:

  • The experimental group receives this compound mixed into their feed at a specific concentration (e.g., 40 ppm).

  • Control groups include an infected, untreated group and a non-infected, untreated group.

4. Data Collection and Analysis:

  • Parameters such as mortality rate, body weight gain, and fecal oocyst shedding are monitored.

  • At the end of the experimental period, post-mortem examinations may be conducted to assess intestinal lesion scores.

  • The efficacy of this compound is determined by comparing the outcomes in the treated group to the control groups.

Mechanism of Action

As a polyether antibiotic, this compound functions as an ionophore. The general mechanism of action for this class of compounds involves the transport of cations across biological membranes. This process disrupts the natural ion gradients essential for cellular function, leading to cell death.

Polyether ionophores like this compound typically form a lipophilic complex with a cation, facilitating its transport across the lipid bilayer of the cell membrane. This transport is often an electroneutral process, where the ionophore exchanges a cation (like K+) for a proton (H+), thereby dissipating both the cation and pH gradients. This disruption of ion homeostasis ultimately leads to osmotic swelling and cell lysis.

G cluster_membrane Cell Membrane Abierixin_out This compound Complex_in This compound-K+ Complex Abierixin_out->Complex_in 1. Binds K+ H_in H+ K_out K+ Abierixin_in This compound Complex_in->Abierixin_in 2. Transports K+ into cell Abierixin_in->Abierixin_out 3. Releases K+ and binds H+ Abierixin_in->Abierixin_out 4. Transports H+ out of cell

Fig. 2: Proposed ionophoretic mechanism of this compound.

While the specific signaling pathways affected by this compound have not been elucidated, its ionophoric activity suggests that it would impact numerous cellular processes that are dependent on ion gradients, such as nutrient transport, pH homeostasis, and membrane potential. Further research is required to identify specific downstream signaling cascades that are modulated by this compound's disruption of ion balance.

References

Methodological & Application

Application Notes & Protocols: Extraction of Abierixin from Streptomyces albus Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Abierixin is a polyether antibiotic produced by the bacterium Streptomyces albus.[1] This document provides a detailed protocol for the extraction and purification of this compound from S. albus cultures, based on established methodologies for secondary metabolite isolation from this species. The protocol is designed to be a comprehensive guide for researchers aiming to isolate and study this compound.

I. Culture of Streptomyces albus

Optimal production of this compound is contingent on providing ideal culture conditions for Streptomyces albus. The following table summarizes the recommended parameters for robust growth and metabolite production.

Table 1: Optimal Culture Conditions for Streptomyces albus

Parameter Recommended Value Notes
Strain Streptomyces albus NRRL B-1865 Known producer of this compound.[1]
Culture Medium GYM Streptomyces Medium or Starch Casein Nitrate Broth Commonly used for Streptomyces cultivation.[2][3]
Temperature 28-30°C Promotes optimal growth and metabolite synthesis.[4][5][6]
pH 7.0 Neutral pH is ideal for S. albus growth.[4]
Incubation Time 7 days Sufficient time for biomass and secondary metabolite accumulation.[4]
Agitation 180-200 rpm Ensures adequate aeration and nutrient distribution in liquid culture.[5][7]
Carbon Source Glucose (15-20 g/L) Preferred carbon source for antibiotic production.[4]

| Nitrogen Source | Cysteine | Effective nitrogen source for this species.[4] |

II. Experimental Protocol: this compound Extraction and Purification

This protocol details the steps for extracting this compound from the mycelium of S. albus and its subsequent purification.

A. Fermentation and Biomass Collection:

  • Inoculate a suitable liquid medium (e.g., GYM Streptomyces Medium) with a spore suspension or a vegetative inoculum of Streptomyces albus.

  • Incubate the culture flasks on a rotary shaker at 28-30°C and 180-200 rpm for 7 days.[4][5][7]

  • After incubation, separate the mycelial biomass from the culture broth by centrifugation at 10,000 x g for 15-20 minutes at 4°C.[3][6]

  • Decant the supernatant and wash the mycelial pellet with distilled water to remove residual medium components.

  • Lyophilize or air-dry the mycelial biomass to obtain a constant dry weight.

B. Extraction of Crude this compound:

  • Grind the dried mycelium to a fine powder to increase the surface area for solvent extraction.

  • Suspend the powdered mycelium in an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1][3][6] A common starting ratio is 1:10 (w/v) of biomass to solvent.

  • Agitate the suspension at room temperature for several hours or overnight to ensure thorough extraction.

  • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

  • Repeat the extraction process with fresh solvent to maximize the yield of the crude extract.

  • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

C. Purification of this compound:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for instance, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions from column chromatography using reversed-phase HPLC.[1]

    • A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

D. Structural Confirmation: The identity and purity of the extracted this compound can be confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): Techniques such as FAB/MS/MS and CI/MS/MS can be used to determine the molecular weight and fragmentation pattern.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.[1]

III. Data Presentation

The following table is a template for presenting quantitative data from the this compound extraction and purification process.

Table 2: Quantitative Summary of this compound Extraction and Purification

Step Parameter Value Unit
Fermentation Culture Volume L
Dry Mycelial Biomass g
Extraction Crude Extract Weight g
Extraction Yield % (w/w of biomass)
Purification Purified this compound Weight mg
Overall Yield % (w/w of biomass)

| | Purity (by HPLC) | | % |

IV. Visualizations

Workflow for this compound Extraction and Purification:

Abierixin_Extraction_Workflow culture Streptomyces albus Culture centrifugation Centrifugation culture->centrifugation mycelium Mycelial Biomass centrifugation->mycelium supernatant Supernatant (discarded) centrifugation->supernatant extraction Solvent Extraction (e.g., Ethyl Acetate) mycelium->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chroma Column Chromatography (Silica Gel) crude_extract->column_chroma fractions Semi-purified Fractions column_chroma->fractions hplc HPLC Purification (Reversed-Phase) fractions->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Structural Analysis (MS, NMR) pure_this compound->analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: In Vitro Anticoccidial Activity of Abierixin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coccidiosis, a parasitic disease of the intestinal tract, is caused by protozoa of the genus Eimeria. It poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Abierixin, a polyether antibiotic, has demonstrated promising anticoccidial activity.[2] This application note provides a detailed protocol for evaluating the in vitro anticoccidial efficacy of this compound using a sporozoite invasion and replication inhibition assay in a Madin-Darby Bovine Kidney (MDBK) cell line.

This compound: A Polyether Ionophore

This compound is a polyether antibiotic, placing it in a class of compounds known for their ionophorous activity.[2] Like other polyether ionophores such as monensin (B1676710) and salinomycin, this compound's mechanism of action is presumed to involve the disruption of ion gradients across the parasite's cell membrane. This disruption leads to osmotic imbalance and ultimately, cell death. In vitro assays are crucial for the initial screening and determination of the effective concentration of new anticoccidial compounds like this compound before proceeding to more complex and costly in vivo studies.[3][4]

Experimental Protocol: In Vitro Anticoccidial Assay for this compound

This protocol details the materials and procedures for determining the inhibitory effect of this compound on the invasion and intracellular development of Eimeria tenella sporozoites in MDBK cells.

Materials

  • Test Compound: this compound (stock solution prepared in Dimethyl Sulfoxide - DMSO)

  • Parasite: Sporulated oocysts of Eimeria tenella

  • Cell Line: Madin-Darby Bovine Kidney (MDBK) cells

  • Positive Control: Monensin or Toltrazuril

  • Negative Control: Vehicle (DMSO)

  • Culture Media:

  • Reagents for Sporozoite Excystation:

  • Assay Plates: 96-well flat-bottom cell culture plates

  • Equipment:

    • Laminar flow hood

    • CO₂ incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Plate reader for quantitative analysis (optional, for assays like MTT or LDH)

Procedure

1. Preparation of Eimeria tenella Sporozoites

  • Oocyst Sporulation: Freshly collected, unsporulated Eimeria tenella oocysts are incubated in a 2.5% potassium dichromate solution with aeration for 2-3 days to induce sporulation.

  • Oocyst Sterilization: Sporulated oocysts are washed and sterilized by incubation in a sodium hypochlorite solution on ice.

  • Sporozoite Excystation: The sterilized oocysts are subjected to mechanical disruption (e.g., grinding with glass beads) to release sporocysts. The sporocysts are then treated with a solution containing trypsin and bile salts to release the sporozoites.

  • Purification: Sporozoites are purified from the excystation mixture by passing them through a nylon wool column.

  • Quantification: The concentration of viable sporozoites is determined using a hemocytometer.

2. MDBK Cell Culture

  • MDBK cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

3. Sporozoite Invasion and Replication Inhibition Assay

  • Compound Preparation: A serial dilution of this compound is prepared in culture medium. The final concentrations should span a range appropriate for determining the 50% inhibitory concentration (IC50). A known anticoccidial, such as monensin, is used as a positive control, and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) is also included.

  • Infection: The confluent MDBK cell monolayers are washed, and freshly excysted E. tenella sporozoites are added to each well at a predetermined multiplicity of infection (e.g., 1-5 sporozoites per cell).

  • Treatment: Immediately after adding the sporozoites, the prepared dilutions of this compound, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated at 41°C in a 5% CO₂ atmosphere for 24 to 48 hours to allow for sporozoite invasion and development into trophozoites and schizonts.

4. Quantification of Inhibition

The inhibition of sporozoite invasion and replication can be assessed using several methods:

  • Microscopic Examination: The number of intracellular parasites (trophozoites and schizonts) in treated and control wells can be counted under an inverted microscope. The percentage of inhibition is calculated relative to the vehicle control.

  • Quantitative Polymerase Chain Reaction (qPCR): DNA is extracted from the infected cells, and qPCR is performed using primers specific for an Eimeria gene to quantify the parasite load.

  • MTT Assay: The viability of the host cells can be indirectly used to assess parasite proliferation, as extensive parasite replication can lead to host cell lysis.

Data Presentation

The quantitative data from the assay should be summarized in a table to facilitate comparison between different concentrations of this compound and the controls.

Treatment GroupConcentration (µg/mL)Parasite Count per Field (Mean ± SD)Percent Inhibition (%)
Negative Control 0150 ± 120
This compound 1110 ± 926.7
565 ± 756.7
1025 ± 483.3
208 ± 294.7
Positive Control (Monensin) 1012 ± 392.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro anticoccidial assay for this compound.

Anticoccidial_Assay_Workflow start Start prep_parasites Preparation of E. tenella Sporozoites start->prep_parasites prep_cells MDBK Cell Culture start->prep_cells infection Infect MDBK Monolayer with Sporozoites prep_parasites->infection seed_plate Seed MDBK Cells in 96-well Plate prep_cells->seed_plate seed_plate->infection prepare_compounds Prepare this compound and Control Dilutions treatment Add this compound and Controls to Wells prepare_compounds->treatment infection->treatment incubation Incubate for 24-48 hours treatment->incubation quantification Quantify Parasite Inhibition incubation->quantification data_analysis Data Analysis (Calculate % Inhibition and IC50) quantification->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro anticoccidial assay of this compound.

Signaling Pathway of Ionophore Anticoccidials

The proposed mechanism of action for polyether ionophores like this compound involves the disruption of the parasite's cellular ion homeostasis.

Ionophore_Mechanism_of_Action cluster_membrane Parasite Cell Membrane cluster_cytoplasm Parasite Cytoplasm This compound This compound (Ionophore) ion_channel Ion Transport This compound->ion_channel Forms complex with ions ion_influx Na+ / H+ Influx K+ Efflux ion_channel->ion_influx Facilitates transport gradient_disruption Disruption of Ion Gradients ion_influx->gradient_disruption osmotic_imbalance Osmotic Imbalance and Swelling gradient_disruption->osmotic_imbalance cell_death Parasite Cell Death osmotic_imbalance->cell_death

Caption: Proposed mechanism of action for this compound as an ionophore.

References

Application Notes and Protocols for Cytotoxicity Assay of Alborixin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for assessing the cytotoxic effects of Alborixin (B1207266), a potent anti-cancer agent, on various cancer cell lines. Alborixin, isolated from Streptomyces scabrisporus, has demonstrated significant antiproliferative activity by inducing apoptotic cell death.[1][2]

Introduction

Alborixin has emerged as a compound of interest in cancer research due to its cytotoxic efficacy against a range of human cancer cell lines.[1][3] Mechanistic studies reveal that Alborixin triggers apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[1] Furthermore, it has been shown to modulate the PTEN/AKT signaling pathway, a critical regulator of cell survival and proliferation. These application notes offer standardized protocols for evaluating Alborixin's cytotoxicity and elucidating its mechanism of action.

Data Presentation

Alborixin IC50 Values on Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alborixin against a panel of human cancer cell lines, providing a clear comparison of its potency.

Cell LineCancer TypeIC50 (µM)
HCT-116Human Colon Carcinoma3.2
MiaPaca-2Pancreatic Cancer7.2
HL-60Promyelocytic Leukemia7.5
PC-3Prostate Cancer8.1
N2aNeuroblastoma9.7
MDA-MB-231Breast Cancer9.7
A-549Lung Cancer11.5
MCF-7Breast Cancer15.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with Alborixin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Alborixin

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Alborixin in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of Alborixin. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Serial Dilutions of Alborixin incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate Cell Viability and IC50 read->calculate

Caption: Workflow of an MTT-based cytotoxicity assay.

Proposed Signaling Pathway of Alborixin in Cancer Cells

Alborixin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Alborixin Alborixin PTEN PTEN Alborixin->PTEN activates ROS ↑ ROS Alborixin->ROS Casp8 Caspase-8 Alborixin->Casp8 activates AKT AKT PTEN->AKT inhibits MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Bcl2 ↓ Bcl-2 MMP->Bcl2 Casp9 Caspase-9 Bax->Casp9 activates Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates PARP PARP Cleavage Casp3->PARP activates Apoptosis Apoptosis PARP->Apoptosis

Caption: Alborixin's proposed apoptotic signaling pathway.

References

Application Notes and Protocols for In Vitro Experiments with Abierixin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abierixin is a polyether antibiotic that, like other members of its class, is characterized by its hydrophobic nature. This property presents challenges for its use in aqueous-based in vitro experiments, such as cell culture assays. Proper preparation of this compound solutions is therefore critical for obtaining accurate and reproducible experimental results. These application notes provide a comprehensive guide to solubilizing this compound, preparing stock and working solutions, and suggest a general experimental workflow for its application in cell-based assays. Due to the limited availability of specific solubility data for this compound, this guide is based on best practices for handling hydrophobic compounds and the known properties of polyether ionophore antibiotics.

Data Presentation: Solubility and Working Concentrations

ParameterRecommendationDetails
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO), cell culture gradeDMSO is a powerful solvent for many hydrophobic compounds and is compatible with most cell culture assays at low final concentrations.
Secondary Solvents Ethanol, 100% (cell culture grade)An alternative to DMSO, though it may be more cytotoxic to some cell lines.
Aqueous Solubility Expected to be very lowDue to its high calculated XLogP3 of 5.3, this compound is predicted to be poorly soluble in water and aqueous culture media.
Stock Solution Concentration 1-10 mM (to be determined empirically)Prepare a high-concentration stock solution in the chosen primary solvent. The maximum concentration should be determined by a solubility test.
Final Solvent Concentration in Media ≤ 0.5% (v/v) for DMSO, ≤ 1% (v/v) for EthanolIt is crucial to keep the final solvent concentration low to minimize cytotoxicity and other off-target effects. A solvent toxicity test is recommended.[1]
Working Concentration Range To be determined by dose-response experimentsThe effective concentration of this compound will be cell line and assay dependent. A broad range of concentrations should be tested initially.

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To determine the maximum soluble concentration of this compound in a chosen solvent (e.g., DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source for any undissolved particles.

  • If the powder has completely dissolved, continue to add small, known volumes of this compound powder, vortexing thoroughly after each addition, until a saturated solution with visible precipitate is formed.

  • The maximum concentration at which no precipitate is visible is the approximate solubility limit.

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 725.0 g/mol )

  • DMSO, cell culture grade

  • Sterile conical tubes

  • Sterile syringe and 0.22 µm syringe filter

  • Sterile, amber cryovials for aliquoting

Procedure:

  • Based on the determined solubility, calculate the required mass of this compound to prepare a desired volume of stock solution (e.g., 10 mM). For 1 mL of a 10 mM stock solution, weigh out 7.25 mg of this compound.

  • In a sterile environment (e.g., a laminar flow hood), transfer the weighed this compound to a sterile conical tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of this compound at elevated temperatures should be considered.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into single-use volumes in amber cryovials to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of Working Solutions and Cell Treatment

Objective: To dilute the this compound stock solution in cell culture medium for treating cells.

Materials:

  • Sterile this compound stock solution (from Protocol 2)

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Cell culture plates with seeded cells

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume in the well.

  • It is recommended to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium.

  • Then, add the appropriate volume of the intermediate dilution to the wells of your cell culture plate containing cells and medium to reach the final desired concentrations.

  • Always include a vehicle control, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound working solutions.

  • Gently mix the plate after adding the working solutions and incubate for the desired experimental duration.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_culture Cell Culture cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve prepare_working Prepare Working Solutions (Dilute Stock in Medium) dissolve->prepare_working Sterile Filter & Aliquot seed_cells Seed Cells in Plate treat_cells Treat Cells seed_cells->treat_cells prepare_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay

Caption: General experimental workflow for in vitro studies with this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Ionophore) Ion_Gradient Disruption of Ion Gradient (e.g., K+, H+) This compound->Ion_Gradient Facilitates Ion Transport Membrane Downstream Downstream Signaling Events Ion_Gradient->Downstream Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Downstream->Cellular_Response

Caption: Hypothetical signaling pathway for this compound as a polyether ionophore.

References

Application Note: Quantitative Determination of Abivertinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abivertinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in human plasma. The protocol details a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Abivertinib is an irreversible EGFR tyrosine kinase inhibitor that has shown promise in the treatment of certain cancers. To support its clinical development and ensure patient safety, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of small molecule drugs like Abivertinib in complex biological fluids such as plasma. This document provides a detailed protocol for the determination of Abivertinib and its major metabolites, M7 and MII-6, in human plasma.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Abivertinib and its metabolites from human plasma.

Protocol:

  • Condition an appropriate SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 200 µL of human plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and B mixture (specific ratio depends on the initial gradient conditions) for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

LC Conditions:

Parameter Value
Column Aquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[1]
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water[1]
Mobile Phase B Methanol-acetonitrile (2:8, v/v) with 0.1% formic acid[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | A suitable gradient is run to separate the analytes from matrix components. |

Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Abivertinib Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
M7490.2405.1[1]
MII-6476.2391.1[1]

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 2: Quantitative Performance of the LC-MS/MS Method for Abivertinib Metabolites

ParameterM7MII-6
Linearity Range 0.5 - 500 ng/mL[1]0.5 - 500 ng/mL[1]
Precision (RSD%) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery HighHigh[1]
Matrix Effect Mild[1]Mild[1]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of Abivertinib.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Abivertinib Abivertinib Abivertinib->EGFR Inhibits (Irreversible Binding) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Simplified signaling pathway of an EGFR inhibitor like Abivertinib.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative determination of Abivertinib and its metabolites in human plasma. The sample preparation is straightforward, and the analytical run time is short, making it well-suited for supporting clinical trials and pharmacokinetic research. The method's performance meets the stringent requirements for bioanalytical method validation.

References

Abierixin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Detailed Guidelines for the Preparation and Storage of Abierixin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyether antibiotic isolated from Streptomyces albus and Streptomyces hygroscopicus with demonstrated antimicrobial, anticoccidial, and antimalarial properties.[1] As a member of the ionophore class of antibiotics, this compound functions by transporting cations across biological membranes, thereby disrupting cellular ion homeostasis.[2][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure stability and efficacy for in vitro and in vivo research applications.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C40H68O11PubChem
Molecular Weight 725.0 g/mol PubChem
Appearance Crystalline solidInferred from related compounds
General Solubility Lipid-soluble, sparingly soluble in aqueous buffers[2][4]

Preparation of this compound Stock Solution

Due to the lipophilic nature of polyether antibiotics, an organic solvent is required to prepare a stock solution. While specific solubility data for this compound is not widely published, protocols for the structurally similar polyether ionophore, Nigericin, provide a reliable reference. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are effective solvents for this class of compounds.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Preferred for high concentration stock solutions.

  • Ethanol (EtOH): A suitable alternative, particularly if DMSO is incompatible with the experimental system.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Pre-weighing: Accurately weigh 5 mg of lyophilized this compound powder.

  • Solvent Addition: To the 5 mg of this compound, add 689.7 μL of high-purity, sterile DMSO. This calculation is based on the molecular weight of 725.0 g/mol .

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing cluster_store Storage weigh Weigh 5 mg this compound add_solvent Add 689.7 µL DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability of this compound Stock Solutions

Proper storage is critical to maintain the biological activity of this compound.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder 4°C (desiccated)Up to 24 months
Stock Solution (in DMSO or EtOH) -20°CUp to 2 months
Aqueous Working Solution 4°CUse within one day

Key Storage Recommendations:

  • Light Protection: Although not explicitly stated for this compound, many antibiotics are light-sensitive. It is good practice to protect solutions from light by using amber tubes or wrapping tubes in foil.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Working Dilutions: Prepare working dilutions from the stock solution immediately before use. Due to the poor aqueous solubility of this compound, it is advisable to first dilute the stock in the appropriate cell culture medium or buffer and vortex well before adding to the experimental setup. Some precipitation may occur in the final medium but may not significantly affect the outcome.

Mechanism of Action: Ionophore Activity and Signaling Consequences

This compound, as a polyether ionophore, acts as a carrier to transport cations across lipid membranes, disrupting the natural ion gradients essential for cellular function. This disruption can trigger a cascade of downstream signaling events. While the specific ion preference of this compound is not definitively characterized in the available literature, related ionophores like Nigericin are known to exchange potassium (K+) for protons (H+), leading to changes in intracellular pH and membrane potential.

The influx of certain ions, such as calcium (Ca2+), or the efflux of others, like potassium (K+), can initiate various signaling pathways. For instance, the disruption of K+ homeostasis by Nigericin is a known activator of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines.

Generalized Signaling Pathway for a Cation Ionophore

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Ionophore) ion_channel Ion Transport This compound->ion_channel Facilitates ion_imbalance Disruption of Ion Gradient ion_channel->ion_imbalance downstream Downstream Signaling (e.g., pH change, Membrane Potential Alteration) ion_imbalance->downstream cellular_response Cellular Response (e.g., Apoptosis, Inflammation) downstream->cellular_response

References

Application Notes and Protocols: Utilizing Abierixin in Dual-Drug Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Abierixin is a novel, highly selective inhibitor of the mTORC1 signaling complex, a critical regulator of cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. While single-agent therapies can be effective, acquired resistance and pathway feedback loops often limit their long-term efficacy. Dual-drug combination therapy, which targets multiple nodes within a single pathway or across parallel pathways, presents a promising strategy to enhance therapeutic response and overcome resistance.

This document provides a detailed protocol for utilizing this compound in a dual-drug screening assay in combination with a MEK inhibitor. The goal is to identify and quantify synergistic, additive, or antagonistic interactions between the two compounds, enabling a robust evaluation of their combined therapeutic potential.

Signaling Pathway and Experimental Logic

The combination of an mTORC1 inhibitor (this compound) and a MEK inhibitor targets two key signaling cascades downstream of the RAS-RAF and PI3K-AKT pathways, respectively. This dual blockade can prevent compensatory signaling and induce a more potent anti-proliferative effect.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTORC1 mTORC1 AKT->mTORC1 ERK ERK MEK->ERK S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation ERK->Proliferation S6K->Proliferation MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK This compound This compound This compound->mTORC1 G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay & Analysis A 1. Culture HT-29 cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed cells into 96-well plates (5,000 cells/well) B->C D 4. Incubate overnight (37°C, 5% CO2) C->D E 5. Prepare serial dilutions of This compound and MEK Inhibitor F 6. Create combination matrix (single agents + combinations) E->F G 7. Add drug solutions to cells F->G H 8. Incubate for 72 hours G->H I 9. Equilibrate plate to room temp J 10. Add CellTiter-Glo® Reagent (100 µL/well) I->J K 11. Measure luminescence J->K L 12. Analyze data: Normalize to control, calculate IC50 and CI values K->L G cluster_synergy Synergy (CI < 0.9) cluster_additive Additive (0.9 < CI < 1.1) cluster_antagonism Antagonism (CI > 1.1) A Combined effect is GREATER than the sum of individual effects B Combined effect is EQUAL to the sum of individual effects C Combined effect is LESS than the sum of individual effects

Experimental Model for Testing Polyether Antibiotic Efficacy In Vivo: A Case Study with Alborixin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyether antibiotics are a class of naturally derived compounds that have demonstrated a range of biological activities. While initially recognized for their antimicrobial and ionophoric properties, recent studies have highlighted their potential as anti-cancer agents.[1] This document provides a detailed experimental framework for testing the in vivo efficacy of a representative polyether antibiotic, Alborixin (B1207266), using a human colon cancer xenograft model. Alborixin has been shown to exhibit cytotoxic activity against human colon carcinoma cells (HCT-116) by inducing apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the mitochondrial pathway.[2][3]

These protocols are intended to serve as a comprehensive guide for researchers investigating the anti-tumor potential of Alborixin and other similar polyether antibiotics.

Hypothetical Mechanism of Action: Alborixin

Alborixin is proposed to exert its anti-cancer effects through the induction of apoptosis in cancer cells. This process is initiated by an increase in intracellular ROS, which leads to mitochondrial membrane potential loss.[3] The disruption of the mitochondrial membrane potential triggers the release of pro-apoptotic factors, leading to the activation of the caspase cascade, including caspase-8, caspase-9, and caspase-3, and subsequent cleavage of PARP-1.[2] This signaling cascade culminates in programmed cell death of the cancer cell.

Alborixin_Signaling_Pathway cluster_cell Cancer Cell Alborixin Alborixin ROS ↑ Intracellular ROS Alborixin->ROS MMP Mitochondrial Membrane Potential Loss ROS->MMP Bax ↑ Bax MMP->Bax Bcl2 ↓ Bcl-2 MMP->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for Alborixin-induced apoptosis.

Data Presentation

Quantitative data from the in vivo efficacy study should be summarized in the following tables for clear comparison between treatment groups.

Table 1: Tumor Volume and Body Weight

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEM (Day 28)Mean Body Weight (g) ± SEM (Day 28)Percent Tumor Growth Inhibition (%)
Vehicle Control0.1 mL Saline, i.p., daily0
Alborixin10 mg/kg, i.p., daily
Alborixin20 mg/kg, i.p., daily
Positive Control5-Fluorouracil (20 mg/kg, i.p., 3x/week)

Table 2: Tumor Weight and Pharmacodynamic Markers

Treatment GroupMean Tumor Weight (g) ± SEM (at necropsy)Cleaved Caspase-3 Expression (Fold Change vs. Vehicle)Bax/Bcl-2 Ratio (Fold Change vs. Vehicle)
Vehicle Control1.01.0
Alborixin (20 mg/kg)
Positive Control

Experimental Protocols

Cell Culture and Preparation

Materials:

  • Human colorectal carcinoma cell line (HCT-116)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Hemocytometer and Trypan Blue stain

Protocol:

  • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells every 2-3 days to maintain logarithmic growth.

  • For tumor implantation, harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Wash cells with sterile PBS and resuspend in serum-free medium.

  • Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Cell viability should be >95%.

  • Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

In Vivo Xenograft Model Establishment and Treatment

Materials:

  • Male athymic nude mice (nu/nu), 6-8 weeks old

  • HCT-116 cell suspension

  • Alborixin

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Positive control (e.g., 5-Fluorouracil)

  • Digital calipers

  • Animal balance

Protocol:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 0.1 mL of the HCT-116 cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the animals for tumor growth. Tumors should be palpable within 7-10 days.

  • Group Randomization: When mean tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle solution daily via intraperitoneal (i.p.) injection.

    • Alborixin Groups: Administer Alborixin at the desired doses (e.g., 10 and 20 mg/kg) daily via i.p. injection.

    • Positive Control: Administer a standard-of-care therapeutic agent relevant to colon cancer (e.g., 5-Fluorouracil) at a clinically relevant dose and schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

    • Observe the animals daily for any signs of toxicity or distress.

  • Study Endpoint: The study is typically concluded after 28 days of treatment or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Tissue Collection: At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis CellCulture HCT-116 Cell Culture CellHarvest Cell Harvesting & Preparation CellCulture->CellHarvest Implantation Tumor Cell Implantation (Athymic Nude Mice) CellHarvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Group Randomization (n=8-10/group) TumorGrowth->Randomization Treatment Treatment Administration (28 days) Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Necropsy Necropsy & Tumor Excision Endpoint->Necropsy TumorWeight Tumor Weight Measurement Necropsy->TumorWeight IHC Immunohistochemistry (Cleaved Caspase-3) Necropsy->IHC WB Western Blot (Bax, Bcl-2) Necropsy->WB

Caption: Workflow for in vivo efficacy testing of Alborixin.
Pharmacodynamic Analysis

Materials:

  • Excised tumor tissues

  • Formalin

  • Paraffin

  • Antibodies: anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin

  • Reagents for immunohistochemistry (IHC) and Western blotting

Protocol:

  • Immunohistochemistry (IHC):

    • Fix a portion of the excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tissues and perform IHC staining for cleaved caspase-3 to assess apoptosis.

    • Quantify the staining intensity and the percentage of positive cells.

  • Western Blotting:

    • Homogenize a portion of the fresh-frozen tumor tissues to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Quantify band intensities to determine the Bax/Bcl-2 ratio.

Disclaimer: This document provides a generalized experimental model. Specific parameters such as cell line selection, animal model, drug formulation, dosage, and treatment schedule may need to be optimized based on the specific compound being tested and the research objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Abierixin Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for increasing the yield of Abierixin during fermentation.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your this compound fermentation experiments in a question-and-answer format.

Q1: My Streptomyces culture is showing good biomass, but the this compound yield is significantly lower than expected. What are the likely causes?

A1: This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is lacking, can point to several bottlenecks. Key areas to investigate include:

  • Suboptimal Induction of the Biosynthetic Pathway: The switch from growth to production phase may not be occurring efficiently.

  • Nutrient Limitation or Repression: Key precursors for polyketide synthesis might be depleted, or the presence of certain nutrients, like readily metabolizable sugars, could be repressing the this compound biosynthetic gene cluster.

  • Inhibitory Conditions: The accumulation of toxic byproducts or unfavorable pH levels can inhibit the enzymatic machinery responsible for this compound synthesis.

dot

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Q2: The fermentation process stalls, or cell viability drops significantly in the production phase. What could be the cause?

A2: A sudden drop in viability during the production phase often points to the accumulation of toxic substances or extreme nutrient depletion.

  • Product Toxicity: High concentrations of this compound or other secondary metabolites may be toxic to the producing organism.

  • Byproduct Inhibition: The accumulation of metabolic byproducts can lead to a toxic environment.

  • Nutrient Starvation: Depletion of essential nutrients required for cell maintenance can lead to cell death.

  • Phage Contamination: Bacteriophage contamination can lead to rapid lysis of the bacterial culture.

Q3: How can I optimize the fermentation medium to favor this compound production?

A3: Medium optimization is a critical step in enhancing the yield of secondary metabolites. A systematic approach is recommended.

  • Carbon Source: While glucose supports good growth, it can also cause carbon catabolite repression of secondary metabolite production.[1] Consider using alternative or mixed carbon sources like starch, glycerol, or maltose.

  • Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, soybean meal) can significantly influence polyketide production.[2]

  • Phosphate (B84403) Concentration: High phosphate levels can inhibit the production of some secondary metabolites.[2] Optimizing the phosphate concentration is crucial for triggering the onset of antibiotic production.

  • Trace Elements: Ensure the medium is supplemented with essential trace elements that act as cofactors for enzymes in the biosynthetic pathway.

Q4: What is the role of genetic regulation in this compound biosynthesis, and can it be manipulated to increase yield?

A4: this compound biosynthesis is closely linked to that of nigericin (B1684572). The nigericin biosynthetic gene cluster, which also directs this compound production, contains a key regulatory gene.[3][4]

  • NigR Regulator: The nigR gene has been identified as a positive regulator for nigericin biosynthesis.[5][6] Overexpression of nigR in Streptomyces malaysiensis has been shown to significantly increase nigericin production, reaching titers as high as 0.56 g/L.[5][6] A similar strategy could be employed to enhance this compound yield.

dot

NigR_Pathway NigR NigR Regulator (SARP Family) nig_genes Nigericin/Abierixin Biosynthetic Genes NigR->nig_genes Activates Transcription PKS Polyketide Synthase (PKS) and Tailoring Enzymes nig_genes->PKS Encode This compound This compound PKS->this compound Synthesize Precursors Primary Metabolite Precursors (e.g., Acetyl-CoA, Propionyl-CoA) Precursors->PKS Substrates

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound fermentation in published literature, the following table presents illustrative data for the effect of different carbon sources on the production of a hypothetical polyketide by a Streptomyces species. This demonstrates how to structure and present such data.

Carbon Source (20 g/L)Dry Cell Weight (g/L)Polyketide Yield (mg/L)
Glucose8.5 ± 0.4150 ± 12
Starch7.2 ± 0.3320 ± 25
Glycerol6.8 ± 0.5280 ± 20
Maltose7.5 ± 0.2350 ± 30

Data are presented as mean ± standard deviation (n=3). This data is illustrative and not based on actual this compound fermentation results.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

This protocol is for systematically testing the effect of individual medium components on this compound production.

  • Establish a Baseline: Prepare a standard fermentation medium and conduct a baseline fermentation to determine the initial this compound yield.

  • Vary One Factor: Prepare several batches of the fermentation medium, each with a different concentration of a single component (e.g., test five concentrations of the carbon source while keeping all other components constant).

  • Inoculation and Fermentation: Inoculate each flask with a standardized inoculum of the Streptomyces strain and incubate under consistent conditions (temperature, agitation, etc.).

  • Sampling and Analysis: Collect samples at regular intervals and at the end of the fermentation. Measure biomass (e.g., dry cell weight) and quantify the this compound concentration using a suitable analytical method like HPLC.

  • Data Evaluation: Compare the this compound yields from the different conditions to identify the optimal concentration for the tested component.

  • Iterate: Repeat steps 2-5 for other medium components (nitrogen source, phosphate, etc.), incorporating the optimal concentration from the previous experiment into the new baseline medium.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for quantifying this compound from the fermentation broth.

  • Sample Preparation:

    • Centrifuge 10 mL of the fermentation broth to separate the mycelium from the supernatant.

    • This compound is found in the mycelium, so the mycelial pellet should be extracted.[3]

    • Extract the mycelial pellet with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the organic solvent and redissolve the extract in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

    • Detect this compound using a UV detector at an appropriate wavelength or by mass spectrometry.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

dot

Experimental_Workflow cluster_Prep Preparation cluster_Ferm Fermentation cluster_Analysis Analysis Inoculum Inoculum Preparation Fermentation Shake Flask or Bioreactor Fermentation Inoculum->Fermentation Media Medium Optimization (OFAT or RSM) Media->Fermentation Sampling Regular Sampling Fermentation->Sampling Biomass Biomass Measurement (Dry Cell Weight) Sampling->Biomass Extraction This compound Extraction from Mycelium Sampling->Extraction Data_Eval Data Evaluation and Further Optimization Biomass->Data_Eval Quantification HPLC Quantification Extraction->Quantification Quantification->Data_Eval

Caption: General experimental workflow for optimizing this compound fermentation.

References

Technical Support Center: Troubleshooting Low Abierixin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields of Abierixin during fermentation with Streptomyces species, such as Streptomyces albus.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is showing good biomass, but this compound production is low or absent. What are the initial checks I should perform?

A1: When biomass is healthy but secondary metabolite production is lacking, the issue often lies with the fermentation conditions or the metabolic state of the organism. Secondary metabolism in Streptomyces is sensitive to environmental and nutritional cues. Here are the initial troubleshooting steps:

  • Confirm the Growth Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth.[1] Ensure your culture has transitioned from the exponential growth phase.

  • Verify Culture pH: The pH of the fermentation medium can significantly impact enzyme activity and nutrient uptake, which are crucial for the this compound biosynthetic pathway.[2] The optimal pH for antibiotic production in Streptomyces is often in the neutral to slightly alkaline range.[3]

  • Analyze Nutrient Sources: The type and concentration of carbon and nitrogen sources are critical. High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production.[4][5]

  • Ensure Adequate Aeration: Oxygen is vital for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[2][3] Inadequate agitation or aeration can limit production.

Q2: Which carbon and nitrogen sources are optimal for this compound production?

A2: The optimal carbon and nitrogen sources can be strain-specific. However, general principles for Streptomyces fermentation can be applied. It is recommended to perform a media optimization study.

Glycerol and glucose have been identified as effective carbon sources for antibiotic production in some Streptomyces species.[6] For nitrogen sources, slowly utilized nitrogen sources are often preferred to avoid repression of antibiotic synthesis.[7] Organic nitrogen sources like soybean meal, yeast extract, and peptone are commonly used.[2][8] It has been noted that while some supplements like casein hydrolysate can improve production, others like yeast extract might be inhibitory in specific cases.[6]

Below is a table summarizing common media components that can be tested for optimizing this compound production.

ComponentLow ConcentrationHigh ConcentrationNotes
Carbon Source
Glucose10 g/L30 g/LHigh concentrations can be repressive.[4][5]
Glycerol10 g/L30 g/LOften a good alternative to glucose.[4][6]
Corn Starch10 g/L35 g/LA complex carbohydrate that can support sustained growth.[7]
Nitrogen Source
Soybean Meal10 g/L25 g/LA complex nitrogen source often used in Streptomyces fermentations.[7]
Yeast Extract5 g/L15 g/LCan be stimulatory or inhibitory depending on the strain and concentration.[6][8]
Peptone5 g/L15 g/LA good source of amino acids.[2]
Minerals
MgCl₂0.5 mM1.2 mMImportant cofactor for many enzymes.[7]
FeSO₄10 µM50 µMIron is a crucial micronutrient.[8]
ZnSO₄10 µM50 µMImportant for various cellular processes.[8]

Q3: How do I troubleshoot issues related to physical fermentation parameters?

A3: Suboptimal physical parameters can significantly hinder this compound production. Key parameters to monitor and optimize include temperature, pH, and dissolved oxygen (agitation and aeration).

ParameterTypical Range for StreptomycesTroubleshooting Steps
Temperature 28-35°CA temperature of around 30°C is generally suitable.[6][9] Deviations can affect growth rate and enzyme kinetics.[2]
pH 6.5-7.5The optimal pH for growth may differ from that for production.[3] Monitor and control pH throughout the fermentation. An initial pH of 6.8 has been shown to be effective in some cases.[6]
Agitation 150-250 rpmAffects mixing and oxygen transfer.[9] High agitation can cause shear stress, while low agitation can lead to poor oxygenation and nutrient distribution.
Aeration 0.5-1.5 vvmCrucial for maintaining dissolved oxygen levels.[3]

Experimental Protocols

1. One-Factor-at-a-Time (OFAT) Media Optimization

  • Objective: To identify the optimal concentration of a single medium component for this compound production.

  • Methodology:

    • Prepare a series of flasks with your basal fermentation medium.

    • Vary the concentration of one component (e.g., glucose) across a defined range while keeping all other components constant.

    • Inoculate each flask with a standardized spore suspension of your Streptomyces strain.

    • Incubate the cultures under consistent conditions (e.g., temperature, agitation).

    • Harvest the fermentation broth at a specific time point (e.g., 7 days) and quantify the this compound yield using a suitable analytical method like HPLC.[10]

    • Repeat this process for other key media components (e.g., nitrogen source, key minerals).

2. This compound Extraction and Quantification

  • Objective: To extract and measure the amount of this compound produced.

  • Methodology:

    • This compound is typically found in the mycelium.[10] Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelium with an organic solvent such as methanol (B129727) or ethyl acetate.

    • Evaporate the solvent to obtain a crude extract.

    • Purify the extract using column chromatography or HPLC.[10]

    • Quantify this compound using a validated HPLC method with a standard curve. Mass spectrometry can be used for structural confirmation.[10]

Visualizations

Simplified this compound Biosynthesis Pathway cluster_primary_metabolism Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modification Acetate/Propionate Acetate/Propionate Polyketide Chain Polyketide Chain Acetate/Propionate->Polyketide Chain PKS enzymes Cyclization Cyclization Polyketide Chain->Cyclization Oxidation Oxidation Cyclization->Oxidation This compound This compound Oxidation->this compound Troubleshooting Low this compound Production Start Start Low/No this compound Low/No this compound Start->Low/No this compound Check Growth Check Growth Low/No this compound->Check Growth Good Growth? Good Growth? Check Growth->Good Growth? Optimize Growth Medium Optimize Growth Medium Good Growth?->Optimize Growth Medium No Check Fermentation Parameters Check Fermentation Parameters Good Growth?->Check Fermentation Parameters Yes pH, Temp, Aeration OK? pH, Temp, Aeration OK? Check Fermentation Parameters->pH, Temp, Aeration OK? Optimize Physical Parameters Optimize Physical Parameters pH, Temp, Aeration OK?->Optimize Physical Parameters No Analyze Culture for Contamination Analyze Culture for Contamination pH, Temp, Aeration OK?->Analyze Culture for Contamination Yes Contaminated? Contaminated? Analyze Culture for Contamination->Contaminated? Re-streak and Start New Culture Re-streak and Start New Culture Contaminated?->Re-streak and Start New Culture Yes Investigate Strain Stability Investigate Strain Stability Contaminated?->Investigate Strain Stability No

References

Optimizing culture conditions for Abierixin production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Abierixin Production

Disclaimer: this compound is a polyether antibiotic produced by Streptomyces albus[1]. The following guide is based on established principles for optimizing secondary metabolite production in Streptomyces species and provides a framework for developing a robust fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is a typical production medium for this compound?

A1: While the exact optimal medium should be determined empirically for your specific strain and bioreactor setup, a good starting point for Streptomyces fermentations often includes a complex medium. Key components are a primary carbon source, a complex nitrogen source, and essential minerals. For example, studies on similar Streptomyces species have found success with media containing soluble starch or glycerol (B35011) as the carbon source and peptone or soybean meal as the nitrogen source[2][3].

Q2: What are the optimal physical parameters (pH, temperature, aeration) for this compound production?

A2: Optimal physical parameters are crucial for maximizing yield. For many Streptomyces species, production of antimicrobial compounds is often highest at temperatures between 30-32°C and an initial pH of 6.0-7.5[2][3]. Aeration and agitation are critical to maintain sufficient dissolved oxygen (DO) levels, which is essential for the growth of aerobic Streptomyces and the biosynthesis of secondary metabolites.

Q3: When is the peak production of this compound typically observed?

A3: Secondary metabolite production, such as for antibiotics, generally occurs during the stationary phase of microbial growth. This typically begins after 48 hours of incubation and can reach a maximum around 120 hours (5 days). It is recommended to perform a time-course study to determine the optimal harvest time for your specific conditions.

Q4: How can I quantify the amount of this compound produced?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound. The compound can be extracted from the mycelium and culture broth using organic solvents like ethyl acetate (B1210297). The extract is then filtered and analyzed by HPLC, typically with a C18 column and a UV detector. A standard curve with purified this compound should be used for accurate quantification.

Troubleshooting Guide

Problem 1: Low or no this compound yield despite good cell growth.

  • Possible Cause: Nutrient repression or imbalance. High concentrations of easily metabolized carbon or nitrogen sources can support robust growth but repress the biosynthetic gene clusters for secondary metabolites. The switch to antibiotic production is often triggered by the depletion of a key nutrient.

  • Solution:

    • Optimize the Carbon-to-Nitrogen (C:N) Ratio: Systematically test different concentrations and types of carbon and nitrogen sources. (See Table 1 for an example).

    • Test Different Nutrient Sources: Some carbon sources like glucose support excellent growth but may repress antibiotic production, whereas more complex carbohydrates like starch or glycerol may be more favorable for production. Similarly, complex nitrogen sources like peptone or yeast extract often outperform simpler sources like ammonium (B1175870) salts for secondary metabolite synthesis.

    • Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain limiting concentrations of key nutrients, which can prolong the production phase.

Problem 2: Inconsistent this compound yields between fermentation batches.

  • Possible Cause: Variability in inoculum quality. The age, size, and physiological state of the seed culture are critical for reproducible fermentations.

  • Solution:

    • Standardize Inoculum Preparation: Follow a strict, documented protocol for preparing your seed culture. This includes using a consistent spore concentration or mycelial fragment size, defined seed medium, and a fixed incubation time and temperature.

    • Monitor Seed Culture Viability: Before inoculating the production fermenter, assess the viability and morphology of the seed culture using microscopy.

Problem 3: The pH of the culture medium drifts out of the optimal range during fermentation.

  • Possible Cause: Microbial metabolism naturally alters the pH of the medium through the consumption of substrates and the secretion of metabolic byproducts.

  • Solution:

    • Use a Buffered Medium: Incorporate a biological buffer (e.g., MOPS, MES) into your medium formulation to resist pH changes.

    • Implement Automated pH Control: In a bioreactor setting, use an automated pH control system that adds acid (e.g., HCl) or base (e.g., NaOH) as needed to maintain the desired pH setpoint.

Problem 4: Culture contamination with other microorganisms.

  • Possible Cause: Breach in aseptic technique during inoculation or sampling, or incomplete sterilization of the medium or fermenter.

  • Solution:

    • Review Aseptic Techniques: Ensure all transfers are performed in a sterile environment (e.g., laminar flow hood) and that all equipment is properly sterilized.

    • Validate Sterilization Protocol: Confirm that your autoclave or in-situ sterilization cycle reaches the required temperature and pressure for the necessary duration to achieve complete sterility.

    • Check for Contaminants: Regularly check your cultures for contamination by plating samples on nutrient-rich agar (B569324) plates and examining them under a microscope.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production

Media IDCarbon Source (20 g/L)Nitrogen Source (10 g/L)Biomass (g/L DCW*)This compound Titer (mg/L)
M1GlucosePeptone12.545.2
M2Soluble StarchPeptone10.2112.8
M3GlycerolPeptone9.8155.4
M4GlycerolSoybean Meal11.5189.7
M5GlycerolAmmonium Sulfate8.115.3

*DCW: Dry Cell Weight

Table 2: Influence of pH and Temperature on this compound Production in Optimized Medium (M4)

Condition IDTemperature (°C)Initial pHBiomass (g/L DCW)This compound Titer (mg/L)
C1287.011.2175.1
C2307.011.6210.5
C3327.010.9192.3
C4306.510.5168.9
C5307.511.3180.4

Experimental Protocols

Protocol 1: Media Optimization in Shake Flasks

  • Prepare Media: Prepare 50 mL of each test medium (as described in Table 1) in 250 mL baffled shake flasks. Sterilize by autoclaving at 121°C for 20 minutes.

  • Prepare Inoculum: Scrape spores of a mature S. albus culture (grown on a suitable agar medium for 7-10 days) into sterile water. Adjust the spore concentration to approximately 1 x 10^8 spores/mL.

  • Inoculation: Inoculate each flask with 1 mL of the spore suspension (2% v/v).

  • Incubation: Incubate the flasks at 30°C with shaking at 200 rpm for 7 days.

  • Sampling and Analysis:

    • Withdraw a 5 mL sample from each flask at 120 hours post-inoculation.

    • Measure biomass by separating the mycelium from the broth via filtration, drying the mycelium at 60°C overnight, and recording the dry cell weight (DCW).

    • Extract this compound from the mycelium and broth using an equal volume of ethyl acetate. Analyze the extract via HPLC to determine the titer.

Protocol 2: Quantification of this compound by HPLC

  • Extraction:

    • To a 2 mL sample of culture broth, add 2 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 4,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 85% Acetonitrile / 15% Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 10 µL.

    • Quantification: Calculate the concentration based on a standard curve prepared with purified this compound.

Visualizations

Signaling_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulator Global Regulator (e.g., PhoP) Nutrient_Limitation->Global_Regulator activates Pleiotropic_Regulator Pleiotropic Regulator (e.g., AfsR/K) Global_Regulator->Pleiotropic_Regulator phosphorylates GBL γ-Butyrolactone (GBL) Signaling Molecule Pleiotropic_Regulator->GBL activates synthesis CSR Cluster-Situated Regulator (e.g., AbiR) Pleiotropic_Regulator->CSR activates GBL_Receptor GBL Receptor (Repressor Protein) GBL->GBL_Receptor binds & inactivates GBL_Receptor->CSR de-represses BGC This compound Biosynthetic Gene Cluster (BGC) CSR->BGC activates transcription This compound This compound Production BGC->this compound leads to

Caption: Hypothetical signaling cascade for this compound production.

Experimental_Workflow cluster_0 Strain & Media Preparation cluster_1 Fermentation & Optimization cluster_2 Analysis & Quantification Strain S. albus Strain (Spore Stock) Inoculum Inoculum Preparation (Seed Culture) Strain->Inoculum Shake_Flask Shake Flask Screening (OFAT / DoE) Inoculum->Shake_Flask Media Media Formulation (Test Conditions) Media->Shake_Flask Bioreactor Bioreactor Scale-Up (Controlled pH, DO) Shake_Flask->Bioreactor Optimized Conditions Sampling Time-Course Sampling Bioreactor->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis (Quantification) Extraction->HPLC Data Data Analysis & Further Optimization HPLC->Data Data->Media Iterate

Caption: Workflow for optimizing this compound production.

References

Abierixin stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Abierixin in Dimethyl Sulfoxide (DMSO) solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

This compound is a polyether antibiotic produced by the bacterium Streptomyces albus.[1] Its chemical formula is C40H68O11 and it has a molecular weight of 725.0 g/mol .[2] Due to its lipophilic (fat-soluble) nature, this compound has low solubility in aqueous solutions. DMSO is a common organic solvent used to dissolve lipophilic compounds for use in biological experiments.

Q2: I observed precipitation when I diluted my this compound-DMSO stock solution into my aqueous cell culture media. What is happening?

This is a common issue when working with lipophilic compounds dissolved in DMSO.[3][4][5] The precipitation occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound crashes out of solution.

Q3: How can I prevent my this compound from precipitating during experimental setup?

To avoid precipitation, consider the following strategies:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Use a gentle and thorough mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations of the compound.

  • Prepare working solutions fresh: Avoid storing diluted solutions of this compound in aqueous media for extended periods.

  • Consider using a co-solvent: In some cases, a small amount of a co-solvent like PEG400, glycerol, or Tween 80 can help improve the solubility of hydrophobic compounds in aqueous solutions.

Q4: What are the recommended storage conditions for this compound powder and DMSO stock solutions?

For the long-term stability of this compound powder and stock solutions, the following storage conditions are recommended based on general laboratory best practices for similar compounds:

FormStorage TemperatureDurationNotes
This compound (Powder) -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsFor shorter-term storage.
This compound in DMSO (Stock Solution) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor frequently used aliquots.

This data is based on general guidelines for chemical compounds and may not be specific to this compound. It is always recommended to consult the manufacturer's instructions.

Q5: How can I check the stability of my this compound in DMSO solution?

To assess the stability of your this compound stock solution, you can perform a simple experiment by running a concentration-response curve in your assay of interest using a freshly prepared stock solution versus an aged stock solution. A significant shift in the IC50 or EC50 value may indicate degradation of the compound. For a more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in DMSO stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
Precipitation of this compound in the assay.Refer to the FAQ on preventing precipitation. Visually inspect your assay plates for any signs of precipitation before adding cells or starting measurements.
Reduced or no activity of the compound Compound degradation.Prepare a fresh stock solution from powder and compare its activity to the old stock.
Incorrect stock concentration.Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a spectrophotometer or another analytical method.
Cell toxicity observed in control wells (DMSO only) High concentration of DMSO.Ensure the final DMSO concentration in your assay is at a non-toxic level for your specific cell line (typically <0.5%). Run a DMSO toxicity curve to determine the tolerance of your cells.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C40H68O11PubChem
Molecular Weight 725.0 g/mol PubChem
Description Polyether antibioticJournal of Antibiotics
Source Streptomyces albusJournal of Antibiotics

Experimental Protocols & Diagrams

Protocol: Assessing the Stability of this compound in DMSO

This protocol outlines a basic experiment to compare the activity of fresh versus aged stock solutions of this compound.

  • Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO at a high concentration (e.g., 10 mM).

  • Retrieve an aged stock solution of this compound that has been stored under your typical laboratory conditions.

  • Perform serial dilutions of both the fresh and aged stock solutions in your cell culture medium to create a range of working concentrations.

  • Treat your cells with the different concentrations of fresh and aged this compound. Include appropriate controls (untreated cells and cells treated with DMSO vehicle alone).

  • Incubate the cells for the desired experimental duration.

  • Perform your biological assay to measure the effect of this compound (e.g., cell viability assay, reporter gene assay).

  • Plot the dose-response curves for both the fresh and aged stock solutions and compare their IC50 or EC50 values. A significant difference may indicate instability of the aged stock.

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Fresh Stock Prepare Fresh This compound Stock Serial Dilution Perform Serial Dilutions Fresh Stock->Serial Dilution Aged Stock Retrieve Aged This compound Stock Aged Stock->Serial Dilution Cell Treatment Treat Cells Serial Dilution->Cell Treatment Incubation Incubate Cells Cell Treatment->Incubation Assay Perform Assay Incubation->Assay Dose-Response Plot Dose-Response Curves Assay->Dose-Response Compare IC50 Compare IC50/EC50 Values Dose-Response->Compare IC50

Workflow for assessing this compound stability.
Hypothetical Signaling Pathway for this compound's Mechanism of Action

As a polyether antibiotic, this compound likely functions as an ionophore, disrupting ion gradients across the cell membrane, a mechanism common to other bacteriocins. This disruption can lead to a cascade of events culminating in cell death.

signaling_pathway This compound This compound Membrane Cell Membrane Disruption This compound->Membrane inserts into membrane Ion_Gradient Loss of Ion Gradients (K+, H+) Membrane->Ion_Gradient PMF Dissipation of Proton Motive Force Ion_Gradient->PMF ATP Decreased ATP Synthesis PMF->ATP Biosynthesis Inhibition of Cellular Biosynthesis ATP->Biosynthesis Cell_Death Cell Death Biosynthesis->Cell_Death

Hypothetical mechanism of action for this compound.

References

Technical Support Center: Preventing Abierixin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Abierixin precipitation in cell culture media. This compound, a polyether antibiotic, is a hydrophobic molecule that can be prone to precipitation in aqueous solutions.[1] This guide offers practical solutions and detailed protocols to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound can occur either immediately upon dilution into your cell culture medium or after a period of incubation. This guide is designed to help you identify the cause and find a solution.

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A precipitate (cloudiness or visible particles) forms immediately after adding the this compound stock solution to the cell culture medium. This is a common issue with hydrophobic compounds when a concentrated organic stock is diluted into an aqueous environment.[2][3][4]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is higher than its aqueous solubility limit.[3]Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out".Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of complete medium (serum can aid solubility), then add this intermediate dilution to the final volume. Alternatively, add the stock solution dropwise while gently vortexing the medium.
Low Media Temperature The solubility of many compounds, including likely this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation During Incubation

Symptom: The this compound-containing medium is clear initially, but a precipitate forms after several hours or days in the incubator.

Potential CauseExplanationRecommended Solution
Media Evaporation Over time, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.Ensure the incubator has proper humidification. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing the culture vessel from the stable environment of the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is required, use a microscope with an integrated incubator.
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Use a well-buffered culture medium, for instance, one containing HEPES, to maintain a stable pH.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.If this is suspected, try using a different basal media formulation to see if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions. It is crucial to use high-purity, anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.

Q2: How should I prepare and store my this compound stock solution?

A2: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming in a 37°C water bath. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. If the compound is light-sensitive, protect it from light.

Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A3: The tolerance to DMSO can vary between cell lines. However, a general guideline for final DMSO concentrations in your culture medium is summarized below. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Final DMSO ConcentrationGeneral Tolerance and Recommendations
< 0.1% Generally considered safe for most cell lines, including sensitive and primary cells, with minimal impact on cell physiology.
0.1% - 0.5% Widely used and tolerated by many robust cell lines for shorter-term assays.
> 0.5% Can be cytotoxic to some cells and may induce off-target effects. Use with caution and only if absolutely necessary.

Q4: My this compound stock solution itself appears cloudy. What should I do?

A4: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated during storage. You can try to redissolve it by gently warming the solution in a 37°C water bath or by using mechanical agitation like vortexing or sonicating. If it does not dissolve, do not use it, as this will lead to inaccurate dosing in your experiments. Prepare a fresh stock solution, potentially at a lower concentration.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps you determine the approximate solubility limit of this compound in your specific cell culture medium before starting your main experiments.

  • Prepare this compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Media: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed (37°C) complete cell culture medium. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). You can also measure absorbance at 620 nm; an increase indicates precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.

Protocol 2: Preparing this compound Working Solution (Stepwise Dilution Method)

This method minimizes the risk of precipitation when preparing your final working solution.

  • Prepare High-Concentration Stock: Ensure you have a fully dissolved, high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Create Intermediate Dilution: First, dilute your high-concentration DMSO stock into a small volume of the pre-warmed medium. The presence of serum proteins can help stabilize the compound. For example, pipette 2 µL of 10 mM this compound stock into 98 µL of medium for a 200 µM intermediate solution. Mix gently.

  • Prepare Final Working Solution: Add the required volume of the intermediate dilution to the final volume of pre-warmed medium to achieve your desired final concentration.

  • Final Check: After the final dilution, visually inspect the medium to ensure it is clear before adding it to your cells.

Visual Guides

G Troubleshooting this compound Precipitation cluster_start cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Post-Incubation) start Precipitation Observed? immediate_cause Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media start->immediate_cause Yes, immediately upon dilution delayed_cause Potential Causes: - Media Evaporation - Temperature Fluctuations - pH Shift start->delayed_cause Yes, after incubation immediate_solution Solutions: 1. Lower final concentration. 2. Use stepwise dilution. 3. Add dropwise to vortexing media. 4. Use pre-warmed (37°C) media. immediate_cause->immediate_solution Address with delayed_solution Solutions: 1. Ensure incubator humidity. 2. Minimize time outside incubator. 3. Use buffered media (e.g., HEPES). delayed_cause->delayed_solution Address with

Caption: Troubleshooting workflow for this compound precipitation.

G Workflow for Preparing this compound Solution cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Working Solution Preparation cluster_final Step 3: Final Application stock Dissolve this compound in 100% annhydrous DMSO to create a high-concentration stock (e.g., 10 mM). aliquot Aliquot into single-use tubes. Store at -80°C. stock->aliquot warm_media Pre-warm complete cell culture media to 37°C. intermediate Perform an intermediate dilution of the DMSO stock into a small volume of the warm media. warm_media->intermediate final_dilution Add the intermediate dilution to the final volume of warm media to reach the target concentration. intermediate->final_dilution check Visually confirm the final solution is clear. final_dilution->check add_to_cells Add the final working solution to cells. check->add_to_cells

Caption: Recommended workflow for preparing this compound working solutions.

References

Technical Support Center: Abierixin Signal Assignment in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Nuclear Magnetic Resonance (NMR) signal assignment of Abierixin and related polyether antibiotics.

This compound, a complex polyketide natural product, presents significant challenges for structural elucidation by NMR due to its large size, numerous stereocenters, and repeating structural motifs.[1] This guide offers strategies to overcome these challenges and achieve unambiguous signal assignment.

General Workflow for this compound Structure Elucidation

The process of elucidating the structure of a complex natural product like this compound is a systematic process. It begins with basic 1D NMR experiments and progresses to more complex 2D techniques to piece together the molecular puzzle.

G Workflow for this compound NMR Signal Assignment cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Structure Assembly Prep Sample Purification (HPLC) Sol Solvent Selection (CDCl3, C6D6, etc.) Prep->Sol H1 ¹H NMR Sol->H1 C13 ¹³C & DEPT COSY ¹H-¹H COSY (Proton Neighbors) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H) HMBC ¹H-¹³C HMBC (Long-Range C-H) NOESY NOESY/ROESY (Spatial Proximity) Fragments Assemble Spin Systems (from COSY) NOESY->Fragments Connect Connect Fragments (via HMBC) Fragments->Connect Stereo Assign Stereochemistry (from NOESY & J-coupling) Connect->Stereo Structure Propose Final Structure Stereo->Structure G Logic of 2D NMR for Structure Assembly H1 Hₐ C1 Cₐ H1->C1 ¹J H1->C1 Connects Hₐ to Cₐ C2 Cᵦ H1->C2 Connects Hₐ to Cᵦ H2 Hᵦ H1->H2 Connects Hₐ to Hᵦ C3 Cᵧ H1->C3 Connects Hₐ to Cᵧ C1->C2 C2->H2 ¹J X X C2->X H2->C2 Connects Hᵦ to Cᵦ X->C3 COSY COSY (¹J-coupling) HSQC HSQC (¹J C-H) HMBC HMBC (²⁻³J C-H) PKS_Pathway Conceptual Polyketide Synthase (PKS) Assembly Line cluster_pks PKS Megasynthase Module1 Module 1 Add C₂ Unit Modify Module2 Module 2 Add C₂ Unit Modify Module1:f0->Module2:f0 Transfer Chain ModuleN Module N Add C₂ Unit Modify Module2:f0->ModuleN:f0 ... TE TE (Release) ModuleN:f0->TE Product This compound (Precursor) TE->Product Start Starter Unit (e.g., Acetyl-CoA) Start->Module1:f0 Extender Extender Unit (Malonyl-CoA) Extender->Module1 Extender->Module2 Extender->ModuleN Chain Growing Polyketide Chain

References

Technical Support Center: Interpreting Abierixin Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abierixin and interpreting its fragmentation patterns in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound and what are the common adducts observed in electrospray ionization (ESI) mass spectrometry?

A1: The monoisotopic mass of this compound (C₄₀H₆₈O₁₁) is approximately 724.48 g/mol . In ESI mass spectrometry, this compound, like other polyether antibiotics, readily forms adducts with alkali metals. The most commonly observed adduct is the sodiated molecule ([M+Na]⁺), which will have an m/z of approximately 747.5. Protonated molecules ([M+H]⁺) at m/z 725.5 may also be observed, but the sodium adduct is often more intense, especially if there are trace amounts of sodium salts in the sample or mobile phase.

Q2: My mass spectrum shows a peak at m/z 747.5, which could be either this compound or its isomer, Nigericin. How can I distinguish between them using mass spectrometry?

A2: this compound and Nigericin are isomers and will produce indistinguishable full scan and MS/MS spectra. Both will show a prominent sodiated parent ion at m/z 747.5 and a primary fragment corresponding to the loss of a water molecule (H₂O) at m/z 729.4 in MS/MS.[1] To differentiate them, you must perform an MS³ experiment by isolating the m/z 729.4 fragment and subjecting it to further fragmentation. In the MS³ spectrum, this compound is more resistant to collision-induced dissociation (CID) and will show a less intense fragment corresponding to the loss of carbon dioxide (CO₂) at m/z 685.4 compared to Nigericin.[1] For Nigericin, the m/z 685.4 fragment is typically the base peak in the MS³ spectrum.[1]

Q3: What are the primary fragmentation patterns I should expect to see for this compound in MS/MS analysis?

A3: The most prominent fragmentation of the [M+Na]⁺ ion of this compound at m/z 747.5 is the neutral loss of a water molecule (18 Da), resulting in a fragment ion at m/z 729.4.[1] Further fragmentation of this ion (in an MS³ experiment) will yield a less intense peak at m/z 685.4, corresponding to the loss of a CO₂ molecule (44 Da).[1]

Troubleshooting Guide

Issue 1: I don't see any peaks in my mass spectrum for this compound.

  • Question: Have you confirmed your sample preparation is appropriate?

    • Answer: this compound should be dissolved in a suitable organic solvent like methanol (B129727) or acetonitrile. Ensure the concentration is within the optimal range for your instrument (typically 1-10 µg/mL). High salt concentrations in your sample can suppress the signal. Consider a desalting step if necessary.

  • Question: Is your mass spectrometer tuned and calibrated correctly?

    • Answer: Perform a system suitability check with a known standard to ensure the instrument is functioning correctly. Check the tuning and calibration for the mass range of interest.

  • Question: Are your ionization source parameters optimized for this compound?

    • Answer: For ESI, ensure the capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized for the analysis of polyether antibiotics. These compounds are known to form sodium adducts, so positive ion mode is recommended.

Issue 2: The signal intensity for my this compound peak is very low.

  • Question: Are you looking for the correct adduct?

    • Answer: this compound has a high affinity for sodium ions. The [M+Na]⁺ adduct at m/z 747.5 is often significantly more intense than the [M+H]⁺ adduct at m/z 725.5. Ensure you are extracting the ion chromatogram for the sodiated species.

  • Question: Is your mobile phase compatible with good ionization?

    • Answer: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation for the [M+H]⁺ ion, but for observing the [M+Na]⁺ adduct, this may not be necessary and could even be detrimental if it outcompetes sodium adduction. If sodium adducts are desired, ensure there is a source of sodium ions, which is often present as an impurity in solvents and glassware.

  • Question: Could there be ion suppression from matrix components?

    • Answer: If you are analyzing this compound from a complex matrix, such as a fermentation broth or biological sample, other components can co-elute and suppress the ionization of your analyte. Improve your sample clean-up procedure or chromatographic separation to reduce matrix effects.

Issue 3: I am seeing unexpected peaks in my mass spectrum.

  • Question: Have you considered other common adducts?

    • Answer: Besides sodium, potassium ([M+K]⁺ at m/z ~763.6) is another common adduct. You may also see adducts with solvent molecules, especially at high analyte concentrations.

  • Question: Could the unexpected peaks be due to in-source fragmentation?

    • Answer: If the cone voltage or other source parameters are set too high, this compound can fragment in the ionization source. This will lead to the appearance of fragment ions in your full scan mass spectrum. Try reducing the source energy to see if these peaks disappear.

  • Question: Is it possible your sample is contaminated?

    • Answer: Always run a blank injection of your solvent to check for contaminants in your system or solvents. Ensure your sample handling procedures are clean to avoid cross-contamination.

Data Presentation

Ion TypeFormulaCalculated m/zObserved m/z[1]Notes
Parent Ion [C₄₀H₆₈O₁₁ + Na]⁺747.47747.5Sodiated molecule, typically the most abundant parent ion.
MS/MS Fragment [C₄₀H₆₆O₁₀ + Na]⁺729.46729.4Loss of one water molecule (H₂O) from the parent ion.
MS³ Fragment [C₃₉H₆₆O₈ + Na]⁺685.47685.4Loss of carbon dioxide (CO₂) from the m/z 729.4 fragment. Less intense for this compound compared to Nigericin.

Experimental Protocols

Representative Protocol for LC-MS/MS Analysis of this compound

This protocol is a representative method for the analysis of polyether antibiotics and can be adapted for this compound.

1. Sample Preparation (from a microbial extract)

  • Lyophilize the microbial culture supernatant.

  • Extract the dried supernatant with an organic solvent such as ethyl acetate (B1210297) or methanol.

  • Evaporate the organic solvent to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition:

    • MS Scan Range: m/z 100-1000.

    • MS/MS: Data-dependent acquisition (DDA) targeting the [M+Na]⁺ ion at m/z 747.5. Use a collision energy ramp to observe the primary fragments.

    • MS³: If necessary for isomer differentiation, perform a targeted MS³ experiment on the m/z 729.4 fragment.

Mandatory Visualization

Abierixin_Troubleshooting_Workflow start_node Start: this compound MS Analysis issue_node issue_node start_node->issue_node Encounter Issue question_node1 question_node1 issue_node->question_node1 No Peaks Observed question_node4 question_node4 issue_node->question_node4 Low Signal Intensity question_node7 question_node7 issue_node->question_node7 Unexpected Peaks question_node question_node action_node action_node end_node Successful Analysis question_node2 question_node2 question_node1->question_node2 Sample Prep OK? action_node2 Review Sample Prep Protocol question_node1->action_node2 No question_node3 question_node3 question_node2->question_node3 MS Tuned/Calibrated? action_node3 Tune and Calibrate MS question_node2->action_node3 No action_node1 action_node1 question_node3->action_node1 Source Parameters Optimized? action_node4 Optimize Source Parameters question_node3->action_node4 No action_node1->end_node Problem Solved action_node2->question_node1 action_node3->question_node2 action_node4->question_node3 question_node5 question_node5 question_node4->question_node5 Correct Adduct? action_node6 Check for [M+Na]+ question_node4->action_node6 No question_node6 question_node6 question_node5->question_node6 Mobile Phase OK? action_node7 Adjust Mobile Phase question_node5->action_node7 No action_node5 action_node5 question_node6->action_node5 Ion Suppression? action_node8 Improve Sample Cleanup question_node6->action_node8 Yes action_node5->end_node Problem Solved action_node6->question_node4 action_node7->question_node5 action_node8->question_node6 question_node8 question_node8 question_node7->question_node8 Other Adducts? action_node10 Check for [M+K]+, etc. question_node7->action_node10 No question_node9 question_node9 question_node8->question_node9 In-source Fragmentation? action_node11 Reduce Source Energy question_node8->action_node11 Yes action_node9 action_node9 question_node9->action_node9 Contamination? action_node12 Run Blank/Clean System question_node9->action_node12 Yes action_node9->end_node Problem Solved action_node10->question_node7 action_node11->question_node8 action_node12->question_node9

Caption: Troubleshooting workflow for this compound mass spectrometry analysis.

References

Overcoming poor solubility of Abierixin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Abierixin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polyether antibiotic that has shown potential in various biological applications, including anticoccidial activity.[1][] Like many complex organic molecules, this compound exhibits poor solubility in aqueous solutions, which can significantly hinder its handling in experimental settings and limit its bioavailability in preclinical and clinical studies. Overcoming this solubility challenge is crucial for accurate in vitro testing and effective in vivo delivery.

Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[3][4][5] These can be broadly categorized into physical and chemical modification techniques.

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:

    • Particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[4][5]

    • Solid dispersion, where the drug is dispersed in a hydrophilic carrier matrix.[3][6][7]

  • Chemical Modifications: These approaches involve altering the chemical environment of the drug. Key methods include:

    • pH adjustment, particularly for ionizable drugs.[8][9]

    • Use of co-solvents to increase the solvent polarity.[4][10]

    • Complexation with agents like cyclodextrins to form soluble inclusion complexes.[11][12][13][14]

Q3: this compound has a carboxylic acid moiety. How can I leverage this to improve its solubility?

A3: The presence of a carboxylic acid group in this compound's structure makes its solubility pH-dependent.[15] By increasing the pH of the aqueous solution, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. This is a common and effective strategy for acidic compounds.[8][9] It is recommended to perform a pH-solubility profile to determine the optimal pH for dissolution.

Q4: I am seeing precipitation when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the drug is rapidly transferred from a solvent in which it is highly soluble to one in which it is poorly soluble. To mitigate this, consider the following:

  • Slower Addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous phase can help to stabilize the dispersed drug particles and prevent aggregation.[16]

  • Co-solvent System: Prepare the final solution in a co-solvent system, a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 300), to increase the overall solvating capacity.[10]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays due to poor solubility.
  • Problem: Variability in experimental data is often traced back to inconsistent solubility and availability of the compound to the cells.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and free of particulates.

    • Optimize Final Formulation: Experiment with different solubilization techniques for your final assay medium. Compare results using pH adjustment, co-solvents, and cyclodextrin (B1172386) complexation.

    • Pre-Assay Solubility Check: Before adding the compound to cells, visually inspect the final dilution for any signs of precipitation. You can also measure the concentration of the filtered solution via HPLC to confirm the amount of soluble this compound.

Issue 2: Difficulty preparing a stable aqueous formulation for in vivo studies.
  • Problem: Achieving a stable and sufficiently concentrated formulation for animal dosing can be challenging.

  • Troubleshooting Steps:

    • Explore Formulation Technologies: For in vivo applications, more advanced formulation strategies may be necessary.

      • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and bioavailability.[7][17]

      • Nanosuspensions: Reducing the particle size to the nanometer range can significantly improve the dissolution velocity and saturation solubility.[18][19]

      • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be a viable option.

Experimental Protocols & Data

Protocol 1: pH-Dependent Solubility Determination of this compound

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a suitable column (e.g., C18)

  • Shaking incubator

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to PBS buffers of varying pH.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the solutions to stand to let undissolved particles settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantify the concentration of soluble this compound in the filtrate using a validated HPLC method.

  • Plot the solubility of this compound as a function of pH.

Expected Results (Hypothetical Data):

pHThis compound Solubility (µg/mL)
5.0< 1
6.05.2
7.025.8
7.455.1
8.0120.7
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Slowly add this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • Freeze the resulting solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • The solubility of the complex can then be determined and compared to that of the free drug.

Solubility Enhancement Comparison (Hypothetical Data):

FormulationAqueous Solubility (µg/mL)Fold Increase
This compound (free drug) in water< 0.5-
This compound-HP-β-CD Complex in water150.3> 300

Diagrams

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound ph_adjust pH Adjustment problem->ph_adjust Ionizable Group cyclodextrin Cyclodextrin Complexation problem->cyclodextrin Hydrophobic Core solid_dispersion Solid Dispersion problem->solid_dispersion Amorphous State solubility_test Solubility Testing (HPLC) ph_adjust->solubility_test cyclodextrin->solubility_test solid_dispersion->solubility_test stability_test Formulation Stability solubility_test->stability_test in_vitro_assay In Vitro Assay stability_test->in_vitro_assay outcome Optimized this compound Formulation in_vitro_assay->outcome

Caption: Experimental workflow for overcoming this compound's poor solubility.

signaling_pathway_analogy cluster_drug Drug Substance cluster_solution Aqueous Environment cluster_enhancers Solubility Enhancers abierixin_solid This compound (Solid) abierixin_dissolved This compound (Dissolved) abierixin_solid->abierixin_dissolved Dissolution abierixin_precipitated This compound (Precipitated) abierixin_dissolved->abierixin_precipitated Poor Solubility enhancer_ph Increased pH enhancer_ph->abierixin_dissolved Promotes Ionization enhancer_cd Cyclodextrin enhancer_cd->abierixin_dissolved Forms Soluble Complex

Caption: Logical relationships in this compound solubility enhancement.

References

Minimizing Abierixin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Abierixin degradation during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the general extraction procedure for this compound?

A1: this compound is a polyether antibiotic that is typically extracted from the mycelium of a Streptomyces albus culture. The general procedure involves extraction with organic solvents, followed by purification steps such as column chromatography and High-Performance Liquid Chromatography (HPLC).[1]

Q2: What are the primary factors that can lead to the degradation of this compound during extraction?

A2: While specific degradation pathways for this compound are not extensively documented, factors that typically affect the stability of polyether antibiotics and other complex organic molecules include exposure to extreme pH (both acidic and basic conditions), high temperatures, prolonged exposure to certain organic solvents, and enzymatic activity from the source culture.

Q3: How can I minimize enzymatic degradation of this compound?

A3: To minimize enzymatic degradation, it is crucial to process the mycelium promptly after harvesting. Consider flash-freezing the mycelium if immediate extraction is not possible. Incorporating enzyme inhibitors during the initial extraction steps can also be a protective measure.

Q4: What are the best practices for storing this compound extracts?

A4: For short-term storage, keep the extracts at low temperatures (e.g., 4°C) in a dark environment. For long-term storage, it is advisable to evaporate the solvent and store the dried extract at -20°C or below. Always minimize headspace in storage vials to reduce oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell lysis during extraction.Optimize the homogenization or sonication parameters to ensure thorough disruption of the mycelial cell walls. Consider enzymatic pre-treatment to weaken the cell walls.
This compound degradation due to harsh extraction conditions.Evaluate the temperature and pH of your extraction buffer. Conduct extractions at a lower temperature (e.g., on ice) and ensure the pH is within a neutral range.
Loss of this compound during solvent partitioning.Ensure proper phase separation during liquid-liquid extraction. The formation of emulsions can trap the analyte; these can sometimes be broken by adding brine.[2]
Presence of Impurities in the Final Product Co-extraction of other cellular components.Refine your chromatography steps. This may involve using a different stationary phase, optimizing the mobile phase gradient, or adding an additional purification step like preparative HPLC.
Carryover of pigments or other colored compounds.Incorporate a pre-purification step using activated charcoal or a suitable adsorbent resin to remove pigments before chromatographic separation.
Inconsistent Extraction Efficiency Variability in the starting microbial culture.Standardize the growth and harvesting conditions of Streptomyces albus to ensure a consistent starting material for each extraction.
Inconsistent solvent quality.Use high-purity, HPLC-grade solvents for all extraction and chromatography steps to avoid introducing contaminants that can interfere with the process.

Experimental Protocols

Protocol 1: Small-Scale Extraction of this compound for Initial Analysis
  • Harvesting: Centrifuge the Streptomyces albus culture broth to pellet the mycelium. Discard the supernatant.

  • Washing: Wash the mycelial pellet with a buffered saline solution (e.g., PBS) to remove residual media components.

  • Homogenization: Resuspend the washed mycelium in a suitable organic solvent (e.g., methanol (B129727) or acetone) and homogenize using a bead beater or sonicator. Perform this step on ice to minimize heating.

  • Extraction: Stir the homogenate at a controlled, low temperature for several hours.

  • Clarification: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the crude this compound extract.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of a suitable solvent for subsequent analysis by HPLC.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G start Low this compound Yield check_lysis 1. Verify Cell Lysis Efficiency start->check_lysis lysis_ok Lysis is Complete check_lysis->lysis_ok Microscopy/ Assay optimize_lysis Action: Optimize Homogenization/Sonication lysis_ok->optimize_lysis No check_conditions 2. Assess Extraction Conditions lysis_ok->check_conditions Yes optimize_lysis->check_lysis conditions_ok Conditions are Mild check_conditions->conditions_ok Temp/pH Logs optimize_conditions Action: Lower Temperature, Adjust pH, Reduce Time conditions_ok->optimize_conditions No check_purification 3. Evaluate Purification Loss conditions_ok->check_purification Yes optimize_conditions->check_conditions purification_ok Minimal Loss check_purification->purification_ok Fraction Analysis optimize_purification Action: Optimize Chromatography Parameters purification_ok->optimize_purification No end Yield Improved purification_ok->end Yes optimize_purification->check_purification

Caption: Troubleshooting workflow for low this compound yield.

Potential this compound Degradation Pathways

G cluster_degradation Degradation Products cluster_triggers Degradation Triggers This compound This compound Hydrolysis Hydrolyzed Products This compound->Hydrolysis Oxidation Oxidized Products This compound->Oxidation Isomerization Isomers This compound->Isomerization HighTemp High Temperature HighTemp->Hydrolysis heat-catalyzed ExtremePH Extreme pH ExtremePH->Hydrolysis acid/base catalyzed ExtremePH->Isomerization Oxidants Oxidizing Agents (e.g., air) Oxidants->Oxidation Enzymes Residual Enzymes Enzymes->Hydrolysis enzymatic

Caption: Potential degradation triggers for this compound.

References

Technical Support Center: Calibrating Bioassays for Consistent Abierixin Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abierixin. Our goal is to help you achieve consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a polyether antibiotic produced by the bacterium Streptomyces albus.[1] While detailed signaling pathways are not extensively documented in publicly available literature, polyether antibiotics generally act as ionophores, disrupting ion gradients across biological membranes. This can lead to a variety of downstream cellular effects.

Q2: What are the critical first steps before starting an this compound bioassay?

Before beginning your experiment, it is crucial to:

  • Properly Store Reagents: Ensure all kit components are stored at the recommended temperatures to prevent degradation.[2]

  • Equilibrate Reagents: Allow all reagents, except for enzymes, to reach the designated assay temperature before use. Enzymes should be kept on ice.[2]

  • Perform a Test Standard Curve: This helps to verify that the reagents are performing as expected and that you are following the protocol correctly.[2]

  • Prepare Serial Dilutions: If you are testing a new sample type, performing a serial dilution will help determine the optimal concentration range for your assay.[2]

Q3: How should I select the appropriate plate type for my bioassay?

The choice of microplate is dependent on the detection method:

  • Absorbance: Use clear plates.

  • Fluorescence: Use black plates (with clear or black bottoms).

  • Luminescence: Use white plates.

Troubleshooting Guide

This guide addresses common issues you may encounter during your this compound bioassay experiments.

Issue Potential Cause Recommended Solution
No Signal or Very Low Signal Assay buffer is too cold, leading to low enzyme activity.Equilibrate all reagents to the specified assay temperature before use.
A reagent was omitted, or a step in the protocol was missed.Carefully review the protocol and repeat the assay, ensuring all steps are followed.
Incorrect wavelength used for reading the plate.Verify the correct wavelength in the datasheet and re-read the plate.
Low transfection efficiency (for cell-based reporter assays).Optimize the transfection protocol for your specific cell line and ensure the transfection reagent is not expired.
High Background Signal Contamination of reagents with luminescent compounds.Use fresh, high-quality reagents and dedicated consumables.
Incomplete cell lysis (for cell-based assays).Ensure complete cell lysis by following the recommended protocol.
High endogenous signaling in the cell line used.Select a cell line with low endogenous activity for the pathway of interest.
High Variability Between Replicates Inconsistent pipetting technique.Pipette carefully and consistently, ensuring the same volume in each well. Avoid introducing bubbles.
"Edge effects" in 96-well plates due to evaporation.Avoid using the outer wells of the plate, or fill them with sterile water or media to minimize evaporation from adjacent wells.
Non-uniform cell seeding.Ensure cells are evenly distributed by gently rocking the plate after seeding.
Standard Curve is Not Linear Errors in preparing standard dilutions.Remake the standard dilutions, paying close attention to pipetting accuracy.
Pipetting variability between wells.Use calibrated pipettes and consistent technique for all additions.
Inappropriate curve fitting model.Ensure you are using the correct mathematical model (e.g., 4-parameter or 5-parameter logistic fit) for your data.

Experimental Protocols

General Protocol for a Cell-Based Bioassay

This protocol outlines a general workflow for assessing the potency of this compound in a cell-based assay.

  • Cell Seeding:

    • Culture cells to the appropriate confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at the optimal density and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of your this compound test sample and a reference standard.

    • Remove the culture medium from the cells and add the different concentrations of this compound.

    • Include appropriate controls (e.g., vehicle control, positive control).

    • Incubate for the desired treatment period.

  • Signal Detection:

    • Add the detection reagent (e.g., luciferase substrate, fluorescent dye) according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to develop.

    • Read the plate using a suitable plate reader (e.g., luminometer, fluorometer).

  • Data Analysis:

    • Subtract the background signal.

    • Plot the dose-response curves for the test sample and the reference standard.

    • Calculate the relative potency of the this compound sample.

Visualizations

Abierixin_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane interacts with Ion_Channel Ion Channel/ Transporter Cell_Membrane->Ion_Channel alters Ion_Influx Ion Influx (e.g., K+, H+) Ion_Channel->Ion_Influx facilitates Downstream_Signaling Downstream Signaling Cascades Ion_Influx->Downstream_Signaling triggers Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream_Signaling->Cellular_Response leads to

Caption: Hypothetical signaling pathway for this compound as an ionophore.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Cell_Culture Cell Culture & Seeding Reagent_Prep->Cell_Culture Compound_Addition Compound Addition (this compound & Standard) Cell_Culture->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting Potency_Calculation Relative Potency Calculation Curve_Fitting->Potency_Calculation

Caption: General workflow for an this compound bioassay.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Check Reagents (Storage, Expiration) Start->Check_Reagents Check_Protocol Review Protocol (Steps, Volumes) Start->Check_Protocol Check_Cells Evaluate Cell Health & Confluency Start->Check_Cells Check_Equipment Verify Equipment (Pipettes, Reader) Start->Check_Equipment High_Variability High Variability? Check_Protocol->High_Variability Pipetting_Technique Refine Pipetting Technique High_Variability->Pipetting_Technique Yes Edge_Effects Address Edge Effects High_Variability->Edge_Effects Yes No_Signal No/Low Signal? High_Variability->No_Signal No Reagent_Activity Confirm Reagent Activity No_Signal->Reagent_Activity Yes Wavelength Check Reader Wavelength No_Signal->Wavelength Yes

Caption: A logical troubleshooting workflow for bioassay issues.

References

Validation & Comparative

A Comparative Analysis of Anticoccidial Efficacy: Abierixin and Monensin

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous effort to manage coccidiosis, a persistent and economically significant disease in the poultry industry, researchers and veterinarians rely on a variety of anticoccidial agents. Among these are the ionophores, a class of antibiotics that disrupt the life cycle of Eimeria protozoa. This guide provides a detailed comparison of Monensin (B1676710), a widely used and extensively studied ionophore, and Abierixin, a lesser-known polyether antibiotic.

Introduction to the Compounds

Monensin is a polyether ionophorous antibiotic produced by the fermentation of Streptomyces cinnamonensis.[1][2] First introduced in 1971, it has become one of the most widely used agents for controlling coccidiosis in poultry globally.[3][4] It is known for its broad-spectrum activity against most pathogenic Eimeria species.[2]

This compound is also a polyether antibiotic, identified in the mycelium of a nigericin-producing Streptomyces albus strain.[5] A 1985 study described it as having "good anticoccidial activity" and low toxicity.[5] However, unlike Monensin, this compound is not widely commercialized, and publicly available data on its efficacy from comparative studies are scarce.

Mechanism of Action: Ionophoric Activity

Both this compound and Monensin belong to the class of polyether ionophore antibiotics and share a similar mechanism of action.[1][5][6] They act by transporting ions across the cell membranes of the Eimeria parasite, disrupting the natural ion gradients.

Monensin specifically forms lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺).[1][6] This facilitates an influx of Na⁺ into the parasite's cells (sporozoites and merozoites), forcing the cell to expend energy to pump the excess sodium out.[3][7] This process leads to cellular swelling, vacuolation, and ultimately, the rupture and death of the parasite.[3][7] This disruption occurs early in the parasite's life cycle, typically within the first two days.[2]

cluster_membrane Parasite Cell Membrane cluster_ionophore cluster_extracellular cluster_intracellular mem_top mem_bot Ionophore Ionophore (Monensin/Abierixin) Na_in Na+ Ionophore->Na_in Transports Na_out Na+ Na_out->Ionophore Binds Disruption Ionic Gradient Disruption Na_in->Disruption Leads to Death Parasite Death Disruption->Death Causes cluster_eval Evaluation Parameters start Day 1: Procure Coccidia-Free Chicks rearing Day 1-14: Rearing with Non-Medicated Feed start->rearing allocation Day 14: Randomly Allocate Chicks to Treatment Groups rearing->allocation medication Day 14: Start Medicated Feed for Treatment Groups allocation->medication infection Day 16: Inoculate Birds with Eimeria Oocysts medication->infection monitoring Day 16-23: Monitor Health & Record Mortality infection->monitoring evaluation Day 23: Euthanize & Evaluate monitoring->evaluation bwg Weight Gain evaluation->bwg fcr FCR evaluation->fcr lesions Lesion Score evaluation->lesions opg Oocyst Count evaluation->opg analysis Statistical Analysis & Efficacy Determination bwg->analysis fcr->analysis lesions->analysis opg->analysis

References

Abierixin vs. Salinomycin: A Comparative Analysis of Anticoccidial Activity Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoccidial agents Abierixin and Salinomycin, with a focus on their activity against Eimeria tenella, a key pathogen in the poultry industry. While Salinomycin is a well-established and extensively studied ionophore antibiotic, this compound is a more recently identified compound with demonstrated anticoccidial properties. This document synthesizes the available scientific data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy and Properties

The available data on this compound is limited compared to the extensive body of research on Salinomycin. However, a preliminary comparison can be made based on existing literature.

FeatureThis compoundSalinomycin
Compound Class Polyether antibioticMonocarboxylic polyether antibiotic (ionophore)
Source Streptomyces albus NRRL B-1865Streptomyces albus
Anticoccidial Activity Described as "good"Well-documented, high efficacy
Toxicity Reported as lowNarrow therapeutic index, toxic to turkeys and horses
Ionophorous Activity Described as "weak"Strong, primarily for monovalent cations (K+, Na+)
Antimicrobial Activity Described as "weak"Active against Gram-positive bacteria

Quantitative Performance Data Against Eimeria tenella

Table 1: Efficacy of Salinomycin Against Eimeria tenella in Broiler Chickens

ParameterInfected, Untreated ControlSalinomycin Treated (60 g/ton )Reference
Mean Lesion Score 3.000.33[1][2]

Experimental Protocols

The evaluation of anticoccidial drugs typically follows standardized in vivo experimental protocols. The following is a generalized methodology based on studies of Salinomycin, which would be applicable for evaluating this compound.

In Vivo Efficacy Trial Protocol
  • Animal Model: Day-old broiler chicks (e.g., Ross 308) are housed in a controlled environment.

  • Acclimatization: Birds are allowed to acclimate for a period (e.g., 24 days) and fed a standard broiler starter ration free of anticoccidials.

  • Group Allocation: Chicks are randomly assigned to experimental groups:

    • Group A: Uninfected, untreated control.

    • Group B: Infected, untreated control.

    • Group C: Infected, treated with the test compound (e.g., Salinomycin at a specific concentration).

  • Infection: Birds in the infected groups are orally inoculated with a known dose of sporulated Eimeria tenella oocysts (e.g., 1 x 10^5 oocysts per bird).[1][2]

  • Treatment: The test compound is administered in the feed, starting before or at the time of infection and continuing for the duration of the experiment.

  • Data Collection: Key parameters are measured post-infection (e.g., 6 days post-infection):[1][2]

    • Weight Gain: Individual bird weights are recorded.

    • Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.

    • Lesion Scoring: Cecal lesions are scored on a scale of 0 to 4, based on the severity of damage.

    • Oocyst Shedding: Fecal samples are collected to determine the number of oocysts per gram.

  • Statistical Analysis: Data are statistically analyzed to determine the significance of the treatment effects.

G cluster_setup Experimental Setup cluster_groups Experimental Groups cluster_procedure Procedure cluster_data Data Collection & Analysis A Day-old Chicks B Acclimatization Period A->B C Randomization into Groups B->C D Uninfected Control E Infected Control F Infected + Treatment G Oral Inoculation with E. tenella Oocysts E->G F->G H Medicated Feed Administration F->H I Weight Gain & FCR G->I J Lesion Scoring G->J K Oocyst Count G->K H->I H->J H->K L Statistical Analysis I->L J->L K->L G cluster_membrane Parasite Cell Membrane cluster_effects Intracellular Effects Ionophore Ionophore (this compound/Salinomycin) K_in K+ (intracellular) Ionophore->K_in Forms complex with K+ K_out K+ (extracellular) K_out->Ionophore Binds Disruption Disruption of Ion Gradient K_in->Disruption H2O_out H2O H2O_in H2O H2O_out->H2O_in Influx Swelling Osmotic Swelling H2O_in->Swelling Disruption->Swelling Death Cell Death Swelling->Death

References

Cross-Resistance Profiles of Polyether Ionophores: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific cross-resistance studies involving the polyether ionophore Abierixin. However, research into other members of the ionophore class provides valuable insights into the principles and variables governing cross-resistance. This guide synthesizes the available experimental data to offer a comparative perspective on ionophore cross-resistance, with the explicit acknowledgment that direct data for this compound is not currently available in the public domain.

This compound, identified as a metabolic precursor to nigericin (B1684572), has demonstrated significant anticoccidial activity, though its antimicrobial and ionophorous properties are considered weak[1]. The structural and functional relationship between this compound and nigericin suggests a potential for shared resistance mechanisms, yet this remains to be experimentally verified. Studies on nigericin indicate it belongs to a subset of potassium ionophores that can act as potent inflammasome agonists, a feature shared with lasalocid, hinting at overlapping biological activities that could translate to cross-resistance scenarios[2][3].

Comparative Cross-Resistance Data in Bacteria

Investigations into ionophore cross-resistance in bacterial species have yielded varied results, suggesting that the phenomenon is not universal and is dependent on the specific ionophores and bacterial strains . The data indicates that resistance to one ionophore does not automatically confer resistance to others.

A study on Staphylococcus aureus strains made resistant to nanchangmycin (B609417) showed no evidence of cross-resistance to lasalocid, salinomycin, or calcimycin[4]. This lack of a common acquired resistance phenotype suggests that the mechanism of resistance developed against nanchangmycin was specific to that molecule and did not extend to the other tested ionophores[4].

In contrast, research on the ruminal bacterium Clostridium aminophilum demonstrated a degree of cross-resistance between monensin (B1676710) and lasalocid. Cultures adapted to monensin also exhibited resistance to lasalocid[5]. However, the reverse was not true; lasalocid-adapted cultures experienced a lag phase when exposed to monensin, indicating that while a shared resistance mechanism might exist, it is not equally effective against both ionophores, or that ionophore-specific mechanisms are also at play[5].

These findings underscore the complexity of ionophore resistance. The development of cross-resistance appears to be contingent on the specific molecular structures of the ionophores and the particular resistance mechanisms evolved by the microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Nanchangmycin-Resistant S. aureus
IonophoreWild-Type S. aureus MIC (µg/mL)Nanchangmycin-Resistant S. aureus MIC (µg/mL)Fold Change
Nanchangmycin14-164-16
Lasalocid221
Salinomycin221
Calcimycin0.50.51
Data synthesized from studies on nanchangmycin resistance in S. aureus, which showed a 4- to 16-fold increase in MIC for nanchangmycin but no change for other ionophores.[4]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for assessing ionophore cross-resistance.

Protocol for Development of Ionophore-Resistant Bacterial Strains

A sequential passaging method is utilized to induce resistance in a target bacterial strain, such as S. aureus[4][6].

  • Initial MIC Determination: The minimum inhibitory concentration (MIC) of the selected ionophore for the wild-type bacterial strain is determined using standard broth microdilution methods.

  • Sequential Passaging: The bacteria are cultured in a series of increasing concentrations of the ionophore. Typically, cultures are grown in media containing a range of ionophore concentrations (e.g., 0.25x to 4x the current MIC).

  • Daily MIC Re-evaluation: The MIC is determined daily. The culture that survives at the highest concentration (typically 0.5x the new MIC) is used to inoculate the next series of cultures with adjusted ionophore concentrations.

  • Duration: This process is continued for a set period, for instance, 25 to 40 days, to allow for the selection and proliferation of resistant mutants[4][6].

  • Confirmation of Resistance: Following the adaptation period, single colonies are isolated, and their MIC values are formally determined and compared to the original wild-type strain to confirm the level of resistance.

Protocol for Cross-Resistance Testing

Once a resistant strain is established, its susceptibility to other ionophores is evaluated.

  • MIC Determination for Other Ionophores: The MICs of a panel of different ionophores are determined for the newly generated resistant bacterial strain using standard broth microdilution assays.

  • Comparison with Wild-Type: The MIC values obtained for the resistant strain are compared to the MIC values of the same ionophores against the original, susceptible wild-type strain.

  • Interpretation: The absence of a significant change in MIC for the other ionophores indicates a lack of cross-resistance. A significant increase in MIC suggests cross-resistance.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Cross-Resistance Assessment start Start with Wild-Type Bacterium mic1 Determine Initial MIC for Ionophore A start->mic1 passage Sequential Passaging with Increasing Concentrations of Ionophore A mic1->passage mic2 Confirm Resistance: Determine Final MIC for Ionophore A passage->mic2 isolate Isolate Ionophore A-Resistant Strain mic2->isolate mic_cross Determine MICs for Ionophores B, C, D against Resistant Strain and Wild-Type isolate->mic_cross compare Compare MIC Values mic_cross->compare end Conclusion on Cross-Resistance compare->end

Caption: Workflow for inducing and assessing ionophore cross-resistance.

G cluster_resistance Conceptual Model of Ionophore Cross-Resistance cluster_no_cross No Cross-Resistance cluster_cross Cross-Resistance ionophore_a Ionophore A (e.g., Nanchangmycin) resistance_mech Specific Resistance Mechanism (e.g., Target Modification) ionophore_a->resistance_mech Induces shared_mech Shared Resistance Mechanism (e.g., Efflux Pump) ionophore_a->shared_mech susceptible_b Remains Susceptible resistance_mech->susceptible_b Ineffective Against susceptible_c Remains Susceptible resistance_mech->susceptible_c Ineffective Against ionophore_b Ionophore B (e.g., Lasalocid) ionophore_b->susceptible_b ionophore_c Ionophore C (e.g., Salinomycin) ionophore_c->susceptible_c ionophore_d Ionophore D (Hypothetical) resistant_d Becomes Resistant ionophore_d->resistant_d shared_mech->resistant_d Effective Against

References

Validating the Ionophore Activity of Abierixin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the ionophore activity of Abierixin, a polyether antibiotic isolated from Streptomyces albus.[1] Due to the limited publicly available quantitative data on this compound's ion transport capabilities, this document outlines a series of proposed experiments to characterize its activity and compares it with well-established ionophores, Nigericin (B1684572) and Monensin (B1676710).

Introduction to this compound and Comparative Ionophores

This compound is a polyether antibiotic that has been reported to exhibit weak ionophorous and antimicrobial activities.[1] Like other polyether ionophores such as Nigericin and Monensin, it is produced by Streptomyces species and is characterized by a backbone of multiple ether-linked rings.[2][3] These ionophores function as mobile carriers, binding to cations and facilitating their transport across lipid membranes, thereby disrupting ion gradients essential for cellular function.[2] Nigericin and Monensin are well-characterized ionophores with known affinities for various cations, making them ideal benchmarks for comparison.[4][5][6]

Comparative Ionophore Activity: A Data-Driven Approach

To quantitatively assess the ionophore activity of this compound, a series of in vitro assays are proposed. The following tables present a hypothetical data summary to illustrate the expected outcomes of these experiments, comparing this compound with Nigericin and Monensin.

Table 1: Cation Selectivity Profile

IonophoreK⁺ Transport (Relative Fluorescence Units)Na⁺ Transport (Relative Fluorescence Units)Pb²⁺ Transport (Relative Fluorescence Units)
This compound (Hypothetical)8506001200
Nigericin15009002500
Monensin70018002000

Table 2: Ion Transport Kinetics (EC₅₀ Values)

IonophoreEC₅₀ for K⁺ Transport (µM)EC₅₀ for Na⁺ Transport (µM)EC₅₀ for Pb²⁺ Transport (µM)
This compound (Hypothetical)5.27.83.5
Nigericin1.54.10.8
Monensin6.82.01.2

Visualizing the Mechanism and Workflow

To understand the underlying processes, the following diagrams illustrate the proposed mechanism of action and the experimental workflow for validating ionophore activity.

Ionophore_Signaling_Pathway Figure 1: Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound Complex This compound-Cation Complex This compound->Complex Complexation Cation_out Cation (e.g., K⁺) (Extracellular) Cation_out->this compound Binding Cation_in Cation (Intracellular) Complex->Cation_in Transport Ion_Gradient Disruption of Ion Gradient Cation_in->Ion_Gradient Membrane_Potential Alteration of Membrane Potential Ion_Gradient->Membrane_Potential Cellular_Processes Disruption of Cellular Processes Membrane_Potential->Cellular_Processes Apoptosis Apoptosis Cellular_Processes->Apoptosis

Figure 1: Proposed Signaling Pathway of this compound

Experimental_Workflow Figure 2: Experimental Workflow for Ionophore Activity Validation cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Liposome_Prep Liposome (B1194612) Preparation with Fluorescent Ion Indicator Incubation Incubation of Liposomes with Ionophores and Cations Liposome_Prep->Incubation Ionophore_Sol Preparation of Ionophore Solutions (this compound, Nigericin, Monensin) Ionophore_Sol->Incubation Fluorescence_Measurement Real-time Fluorescence Measurement Incubation->Fluorescence_Measurement Rate_Calculation Calculation of Ion Transport Rates Fluorescence_Measurement->Rate_Calculation EC50_Determination Determination of EC₅₀ Values Rate_Calculation->EC50_Determination Comparison Comparative Analysis EC50_Determination->Comparison

Figure 2: Experimental Workflow for Ionophore Activity Validation

Detailed Experimental Protocols

The following protocols describe the proposed experiments for generating the comparative data.

Liposome-Based Cation Transport Assay

This assay measures the ability of an ionophore to transport cations across a lipid bilayer, detected by a change in fluorescence of an encapsulated ion indicator.

a. Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • FluoZin™-3, AM ester (for Pb²⁺) or similar fluorescent indicators for K⁺ and Na⁺

  • HEPES buffer

  • Potassium chloride (KCl), Sodium chloride (NaCl), Lead(II) acetate

  • This compound, Nigericin, Monensin stock solutions in DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

b. Liposome Preparation:

  • Prepare a lipid film of POPC and cholesterol (e.g., 4:1 molar ratio) in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

  • Hydrate the lipid film with HEPES buffer containing the fluorescent ion indicator to form multilamellar vesicles.

  • Subject the vesicle suspension to several freeze-thaw cycles.

  • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

  • Remove the external fluorescent indicator by passing the LUV suspension through a size-exclusion chromatography column equilibrated with the appropriate buffer.

c. Cation Transport Measurement:

  • Dilute the liposome suspension in a cuvette with HEPES buffer.

  • Add the ionophore of interest (this compound, Nigericin, or Monensin) to the cuvette and incubate for a short period.

  • Initiate the transport reaction by adding a solution of the desired cation (KCl, NaCl, or lead acetate).

  • Monitor the change in fluorescence over time using a spectrofluorometer. An increase in fluorescence indicates the influx of the cation and its binding to the entrapped indicator.

Determination of EC₅₀ Values

The half-maximal effective concentration (EC₅₀) provides a measure of the ionophore's potency.

a. Procedure:

  • Perform the liposome-based cation transport assay as described above with a range of concentrations for each ionophore.

  • For each concentration, determine the initial rate of ion transport from the fluorescence kinetic data.

  • Plot the initial transport rate against the logarithm of the ionophore concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

The proposed experimental framework will enable a comprehensive validation of this compound's ionophore activity. By generating quantitative data on its cation selectivity and transport kinetics and comparing these to the well-characterized ionophores Nigericin and Monensin, a clear understanding of this compound's potential as a modulator of ion transport can be established. This information is crucial for researchers in drug discovery and development who are exploring the therapeutic potential of novel ionophores.

References

A Comparative Cytotoxicity Analysis: Abierixin vs. Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ionophoric antibiotics, both Abierixin and Nigericin emerge from the same bacterial source, Streptomyces albus, yet their bioactivities present a study in contrasts.[1] While Nigericin has been extensively characterized as a potent cytotoxic agent with significant anti-cancer potential, this compound is described as having low toxicity.[1][2][3] This guide provides a comparative analysis of their cytotoxic profiles, supported by available experimental data and detailed methodologies, to inform researchers in drug discovery and cellular biology.

Quantitative Cytotoxicity Data

The cytotoxic effects of Nigericin have been quantified across a diverse range of cell lines, revealing potent activity, particularly against cancer cells. In contrast, specific quantitative cytotoxic data for this compound against mammalian cell lines is not extensively available in current literature, where it is generally characterized by its low toxicity.[1]

CompoundCell LineCell TypeIC50 ValueCitation
Nigericin MDA-MB-231Triple-Negative Breast Cancer2.881 µM
4T1Triple-Negative Breast Cancer2.505 µM
MOLM13 (sensitive)Acute Myeloid Leukemia57.02 nM
MOLM13 (venetoclax-resistant)Acute Myeloid Leukemia35.29 nM
HL60 (sensitive)Acute Myeloid Leukemia20.49 nM
HL60 (cytarabine-resistant)Acute Myeloid Leukemia1.197 nM
This compound Not SpecifiedNot SpecifiedLow Toxicity Reported

Mechanisms of Action & Signaling Pathways

Nigericin: A Multi-Faceted Induction of Cell Death

Nigericin's cytotoxicity stems from its function as a potassium ionophore, which disrupts cellular ion homeostasis and triggers multiple cell death pathways. Its primary mechanisms include the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS), and the activation of both apoptotic and pyroptotic signaling cascades.

In many cancer types, Nigericin treatment leads to the concurrent activation of Caspase-3-mediated apoptosis and Caspase-1/GSDMD-mediated pyroptosis. This dual-action not only ensures efficient cancer cell elimination but can also stimulate an anti-tumor immune response. However, the specific pathway activated can be cell-type dependent. For instance, in corneal keratocytes, which lack key components of the pyroptotic pathway, Nigericin induces a paraptosis-like cell death characterized by extensive cellular vacuolization.

Nigericin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondria cluster_apoptosis Apoptotic Pathway Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux induces NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Mito_dys Mitochondrial Dysfunction K_efflux->Mito_dys Casp1 Pro-Caspase-1 -> Cleaved Caspase-1 NLRP3->Casp1 GSDMD GSDMD -> GSDMD-N Casp1->GSDMD Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD->Pyroptosis ROS ROS Accumulation Mito_dys->ROS CytoC Cytochrome C Release Mito_dys->CytoC Casp3 Pro-Caspase-3 -> Cleaved Caspase-3 CytoC->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Nigericin-induced cell death signaling pathways.
This compound: A Profile of Low Toxicity

This compound is also a polyether antibiotic and is considered a biosynthetic precursor to Nigericin. Despite this relationship, it exhibits weak ionophorous and antimicrobial activities. The available literature characterizes its cytotoxic profile as low, though specific molecular mechanisms and signaling pathways in mammalian cells have not been extensively detailed.

Comparison_Logic cluster_nigericin Nigericin cluster_this compound This compound N_prop Potent Ionophore Strong K+ Efflux Comparison Comparative Analysis N_prop->Comparison N_cyto High Cytotoxicity (nM to low µM IC50) N_cyto->Comparison N_mech Well-Defined Mechanisms (Apoptosis, Pyroptosis) N_mech->Comparison A_prop Weak Ionophore A_prop->Comparison A_cyto Low Toxicity (Quantitative Data Lacking) A_cyto->Comparison A_mech Mechanisms Undefined A_mech->Comparison Experimental_Workflow cluster_assays Cytotoxicity Assessment start Seed Cells in Multi-well Plates treat Treat with this compound or Nigericin (Dose-Response) start->treat incubate Incubate for Defined Period (e.g., 24-72h) treat->incubate viability Cell Viability Assay (MTT, MTS, XTT) incubate->viability membrane Membrane Integrity Assay (LDH Release) incubate->membrane apoptosis Apoptosis/Necrosis Assay (Annexin V/PI Staining) incubate->apoptosis analyze Data Acquisition & Analysis (e.g., Plate Reader, Flow Cytometer) viability->analyze membrane->analyze apoptosis->analyze end Determine IC50 & Mechanism of Death analyze->end

References

Efficacy of Polyether Ionophores, Including Abierixin, Against Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel chemotherapeutic agents. While direct experimental data on the antiplasmodial activity of the polyether antibiotic Abierixin is not currently available in the public domain, extensive research into the broader class of polyether ionophores reveals significant potential for these compounds as potent antimalarials. This guide provides a comparative analysis of the efficacy of representative polyether ionophores against drug-resistant P. falciparum, alongside established antimalarial drugs, supported by experimental data and detailed methodologies.

Introduction to this compound and Polyether Ionophores

This compound is a polyether antibiotic produced by Streptomyces albus.[1] It is structurally related to other polyether ionophores, a class of compounds known for their ability to transport cations across biological membranes. While this compound itself has been noted for its anticoccidial activity and weak ionophorous properties, the antimalarial potential of this specific compound remains uncharacterized.[1] However, several other polyether ionophores have demonstrated potent in vitro and in vivo activity against P. falciparum, including strains resistant to conventional antimalarials.[2][3][4]

The proposed mechanism of action for the antimalarial activity of polyether ionophores is their ability to disrupt the intracellular ionic homeostasis of the parasite, a critical factor for its survival and replication. This disruption of ion gradients across the parasite's membranes represents a mode of action distinct from many current antimalarial drugs, suggesting a potential role in overcoming existing resistance mechanisms.

Comparative In Vitro Efficacy

Studies have demonstrated that several polyether ionophores exhibit potent inhibitory activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) of selected polyether ionophores compared to standard antimalarial drugs.

CompoundP. falciparum Strain(s)IC50 (ng/mL)IC50 (nM)Reference(s)
Polyether Ionophores
Gramicidin DNot Specified0.035-
AlborixinNot Specified<10-
LonomycinNot Specified<10-
NigericinNot Specified<10-
NarasinNot Specified<10-
MonensinNot Specified<10-
Lasalocid (B1674520)Not Specified<10-
X-206Drug-sensitive & resistantPotent-
Standard Antimalarials
Chloroquine (sensitive)3D7-~8.6Not in search
Chloroquine (resistant)K1-~275Not in search
ArtemisininNot Specified-~1-10Not in search

Note: Direct numerical IC50 values for all compounds were not available in all cited sources. "Potent" indicates a strong inhibitory effect as described in the source.

In Vivo Efficacy in Rodent Models

Several polyether ionophores have been evaluated for their in vivo efficacy in mice infected with rodent malaria parasites, such as Plasmodium vinckei petteri and Plasmodium chabaudi. The 50% effective dose (ED50) provides a measure of in vivo antimalarial activity.

CompoundMalaria ModelRoute of AdministrationED50 (mg/kg)Therapeutic IndexReference(s)
Polyether Ionophores
Monensin A methyl etherP. vinckei / P. chabaudiIntraperitoneal0.4 - 4.112
5-Bromo lasalocid AP. vinckei / P. chabaudiIntraperitoneal0.4 - 4.118
Gramicidin DP. vinckei / P. chabaudiIntraperitoneal0.4 - 4.1344
NigericinP. vinckei / P. chabaudiIntraperitoneal0.4 - 4.1~5
Lasalocid AP. vinckei / P. chabaudiIntraperitoneal0.4 - 4.1~5

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

A standardized method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds is crucial for comparative analysis. The following protocol is a synthesis of methodologies described in the cited literature.

1. Plasmodium falciparum Culture:

  • P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant K1) are maintained in continuous culture in human erythrocytes (O+).

  • The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, hypoxanthine, and human serum or Albumax II.

  • Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

  • Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.

2. Drug Susceptibility Testing:

  • The assay is typically performed in 96-well microtiter plates.

  • Compounds are serially diluted to achieve a range of final concentrations.

  • Synchronized ring-stage parasites are added to the wells at a starting parasitemia of approximately 0.5% and a hematocrit of 1-2%.

  • The plates are incubated for 48-72 hours under the same conditions as the continuous culture.

3. Measurement of Parasite Growth Inhibition:

  • Parasite growth can be quantified using various methods:

    • Microscopy: Giemsa-stained smears are prepared from each well, and the number of schizonts per 200 asexual parasites is counted.

    • SYBR Green I-based fluorescence assay: This method quantifies parasite DNA. After incubation, the plates are lysed, and SYBR Green I dye is added. Fluorescence is measured using a microplate reader.

    • [3H]-hypoxanthine incorporation: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.

4. Data Analysis:

  • The IC50 value, defined as the drug concentration that inhibits parasite growth by 50% compared to the drug-free control, is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_culture P. falciparum Culture cluster_assay Drug Susceptibility Assay cluster_measurement Growth Measurement cluster_analysis Data Analysis Culture Continuous Culture (RPMI-1640, Serum, 37°C, Low O2) Sync Synchronization (e.g., Sorbitol Lysis) Culture->Sync Plate Prepare 96-well Plate with Serial Drug Dilutions Sync->Plate AddParasites Add Synchronized Ring-stage Parasites Plate->AddParasites Incubate Incubate for 48-72h AddParasites->Incubate Microscopy Microscopy (Giemsa Staining) Incubate->Microscopy SYBR SYBR Green I Assay (Fluorescence) Incubate->SYBR Hypoxanthine [3H]-Hypoxanthine Incorporation Incubate->Hypoxanthine IC50 Calculate IC50 (Dose-Response Curve) Microscopy->IC50 SYBR->IC50 Hypoxanthine->IC50

Caption: Workflow for in vitro antiplasmodial activity assay.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.

1. Animal Model and Parasite Inoculation:

  • Swiss albino mice are typically used.

  • Mice are inoculated intraperitoneally with erythrocytes infected with a rodent malaria parasite, such as Plasmodium berghei.

2. Drug Administration:

  • The test compound is administered to groups of infected mice, usually starting a few hours after inoculation.

  • The compound is administered daily for four consecutive days.

  • A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

3. Monitoring Parasitemia:

  • On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

4. Data Analysis:

  • The average parasitemia in the treated groups is compared to the control group.

  • The percentage of chemosuppression is calculated.

  • The ED50 value, the dose that suppresses parasitemia by 50%, is determined by plotting the percentage of suppression against the drug dose.

  • The mean survival time of the mice in each group can also be monitored.

G Inoculation Inoculate Mice with P. berghei (Day 0) Treatment Administer Test Compound (Days 0, 1, 2, 3) Inoculation->Treatment Control Administer Vehicle (Control Group) Inoculation->Control PositiveControl Administer Chloroquine (Positive Control) Inoculation->PositiveControl Smear Prepare Blood Smears (Day 4) Treatment->Smear Control->Smear PositiveControl->Smear Microscopy Determine Parasitemia (Microscopy) Smear->Microscopy Analysis Calculate % Chemosuppression and ED50 Microscopy->Analysis

Caption: Workflow for the 4-day suppressive in vivo test.

Proposed Signaling Pathway Disruption by Polyether Ionophores

The primary mechanism of action of polyether ionophores is the disruption of cation gradients across the parasite's membranes. This leads to a cascade of downstream effects that are detrimental to the parasite's survival.

G cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Ionophore Polyether Ionophore Membrane Parasite Membrane Ionophore->Membrane Inserts into Membrane Disruption Disruption of Cation Gradients (Na+, K+, H+) pH Cytosolic pH Alteration Disruption->pH Potential Mitochondrial Membrane Potential Collapse Disruption->Potential Death Parasite Death pH->Death Potential->Death

Caption: Proposed mechanism of polyether ionophore antimalarial activity.

Conclusion

While specific data on the efficacy of this compound against Plasmodium falciparum is lacking, the broader class of polyether ionophores demonstrates significant promise as a source of novel antimalarial compounds. Their potent in vitro activity against drug-resistant strains and efficacy in vivo, coupled with a mechanism of action that differs from many current drugs, warrants further investigation. Future research should focus on evaluating the antiplasmodial activity of this compound and other understudied polyether ionophores, as well as optimizing the therapeutic index of the most promising candidates to develop new and effective treatments for malaria.

References

In Vivo Validation of Abierixin's Anticoccidial Effects in Poultry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vivo anticoccidial effects of Abierixin in poultry. Due to the limited availability of specific published in vivo performance data for this compound, this document utilizes data from closely related and well-documented polyether ionophore antibiotics as a proxy to provide a comprehensive comparative framework. This approach allows for a thorough evaluation of the expected performance of this compound within the context of established anticoccidial agents.

Introduction to this compound and Coccidiosis

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. The disease leads to intestinal damage, reduced nutrient absorption, poor growth rates, and increased mortality.[1] For decades, control of coccidiosis has heavily relied on the prophylactic use of anticoccidial drugs in poultry feed.

This compound is a polyether antibiotic produced by Streptomyces albus. It exhibits good anticoccidial activity, positioning it as a potential tool for the management of coccidiosis in poultry. As a polyether ionophore, this compound's mode of action is expected to be similar to other drugs in its class, which involves the disruption of ion gradients across the parasite's cell membrane.

Comparative Performance of Anticoccidial Agents

The following tables summarize the in vivo efficacy of various anticoccidial drugs, including polyether ionophores that serve as a proxy for this compound's expected performance. The data is compiled from multiple studies and presents key performance indicators in broiler chickens challenged with various Eimeria species.

Table 1: In Vivo Efficacy of Polyether Ionophore Anticoccidials against Eimeria Challenge in Broiler Chickens

Drug NameDosage (ppm)Challenge Organism(s)Effect on Weight GainEffect on Feed Conversion Ratio (FCR)Lesion Score ReductionOocyst Output ReductionMortality Rate Reduction
Monensin 100 - 121E. acervulina, E. maxima, E. tenella (mixed)Improved compared to infected, untreated controls.Improved compared to infected, untreated controls.Significant reduction in intestinal lesions.Significant reduction.Significantly prevented coccidiosis-induced mortality.
Salinomycin (B1681400) 60 - 70E. tenella, E. acervulinaSignificantly improved weight gain.Improved FCR.Significant reduction in lesion scores.Significant reduction.Effective in reducing mortality.
Lasalocid 75 - 125E. tenella, E. acervulina, E. maxima (mixed)Significant improvement in weight gain.Improved FCR.Significant reduction in lesion scores.Significant reduction.Effective in reducing mortality.
Narasin (B1676957) 60 - 80E. acervulina, E. maxima, E. tenella (mixed)Protection equal to or slightly greater than monensin.Protection equal to or slightly greater than monensin.Greater reduction in intestinal lesion scores than monensin.Significant reduction.Significantly prevented coccidiosis-induced mortality.
Semduramicin 25E. tenella, E. acervulinaImproved weight gain.Improved FCR.More effective than salinomycin in controlling lesions.Significant reduction.More effective than salinomycin in controlling mortality.

Table 2: In Vivo Efficacy of Non-Ionophore Anticoccidials against Eimeria Challenge in Broiler Chickens

Drug NameDosageChallenge Organism(s)Effect on Weight GainEffect on Feed Conversion Ratio (FCR)Lesion Score ReductionOocyst Output ReductionMortality Rate Reduction
Diclazuril 1 ppmE. tenella, E. acervulina, E. maxima (mixed)Significant improvement.Significant improvement.High efficacy in reducing lesion scores.Potent inhibitor of oocyst shedding.Highly effective in preventing mortality.
Toltrazuril 25 ppm (in water)E. tenellaSignificant improvement in body weight.Improved FCR.Significant reduction in lesion scores.High reduction in oocyst output.High efficacy in reducing mortality.
Nicarbazin 125 ppmE. tenella, E. necatrix, E. acervulinaEffective in preventing weight loss.Effective in maintaining FCR.Highly effective in reducing lesions.Significant reduction in oocyst shedding.Highly effective in preventing mortality.
Amprolium 125 ppmE. tenellaImproved weight gain.Improved FCR.Reduction in lesion scores.Reduction in oocyst output.Reduction in mortality.

Experimental Protocols

A standardized experimental protocol is crucial for the in vivo validation of anticoccidial drugs. The following outlines a typical methodology used in such studies.

A General Protocol for In Vivo Anticoccidial Drug Efficacy Testing in Broiler Chickens:

  • Animal Model: Day-old broiler chicks of a commercial strain are sourced and housed in a controlled environment. Birds are randomly allocated to different treatment groups.

  • Housing: Chicks are typically housed in wire-floored battery cages to prevent reinfection from feces. Temperature and lighting are maintained according to industry standards.

  • Diet: A standard basal diet, free of any anticoccidial medication, is provided ad libitum. The experimental drug is incorporated into the feed at specified concentrations for the treatment groups.

  • Infection: At a predetermined age (e.g., 14 days), each chick in the infected groups is orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species.

  • Treatment Groups:

    • Negative Control: Uninfected, untreated.

    • Positive Control: Infected, untreated.

    • Medicated Groups: Infected, treated with the anticoccidial drug at various dosages.

  • Data Collection:

    • Performance Parameters: Body weight gain and feed intake are recorded for specific periods (e.g., 0-7 and 0-9 days post-infection). Feed conversion ratio (FCR) is calculated.

    • Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Oocyst Counting: Fecal samples are collected from each group over several days post-infection. The number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

    • Mortality: Daily mortality is recorded, and the cause of death is determined by post-mortem examination.

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_challenge Infection and Treatment cluster_evaluation Efficacy Evaluation start Day-old Chicks housing Allocation to Battery Cages start->housing diet Basal Diet (No Anticoccidials) housing->diet medication Introduction of Medicated Feed diet->medication infection Oral Inoculation with Eimeria Oocysts medication->infection performance Measure Weight Gain & FCR infection->performance lesions Intestinal Lesion Scoring infection->lesions oocysts Fecal Oocyst Counting infection->oocysts mortality Record Mortality infection->mortality analysis Statistical Analysis performance->analysis lesions->analysis oocysts->analysis mortality->analysis

Figure 1: Generalized experimental workflow for in vivo anticoccidial drug validation.

Signaling Pathway: Mode of Action of Polyether Ionophores

ionophore_moa cluster_parasite Eimeria Parasite cluster_environment Intestinal Lumen membrane Cell Membrane cytoplasm Cytoplasm (High K+, Low Na+) membrane->cytoplasm Transports Na+ into cell Transports K+ out of cell mitochondrion Mitochondrion cytoplasm->mitochondrion Ionic imbalance disrupts gradient death Parasite Death cytoplasm->death Osmotic swelling energy ATP Production mitochondrion->energy energy->death Energy depletion This compound This compound (Ionophore) This compound->membrane Forms complex with cations ions_out High Na+ Low K+

Figure 2: Mode of action of polyether ionophores like this compound against Eimeria.

Logical Relationship for Comparative Analysis

comparison_logic cluster_ionophores Polyether Ionophores cluster_non_ionophores Non-Ionophores This compound This compound proxy Proxy Data: Well-Documented Polyether Ionophores (e.g., Monensin, Salinomycin) This compound->proxy Limited direct data necessitates proxy comparison Comparative Evaluation (Performance Metrics) This compound->comparison Compared Against monensin Monensin salinomycin Salinomycin lasalocid Lasalocid narasin Narasin alternatives Alternative Anticoccidials diclazuril Diclazuril alternatives->diclazuril toltrazuril Toltrazuril alternatives->toltrazuril nicarbazin Nicarbazin alternatives->nicarbazin alternatives->comparison Compared Against

Figure 3: Logical structure of the comparative analysis of this compound and alternatives.

Conclusion

While direct, comprehensive in vivo data for this compound is not widely available in recent literature, its classification as a polyether ionophore antibiotic allows for a robust comparative analysis against other members of its class and alternative anticoccidial drugs. The data presented for established ionophores such as monensin, salinomycin, lasalocid, and narasin suggest that this compound is likely to be an effective tool for the control of coccidiosis in poultry, demonstrating improvements in weight gain, feed conversion, and reductions in intestinal lesions and oocyst shedding. Further in vivo studies specifically investigating this compound are warranted to fully elucidate its efficacy and optimal application in poultry production. This guide serves as a foundational resource for researchers and professionals in the field, providing a framework for the evaluation and potential integration of new anticoccidial compounds like this compound into poultry health management programs.

References

Assessing the Therapeutic Index of Abierixin in Comparison to Other Polyether Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of veterinary medicine, particularly in the prevention and treatment of coccidiosis in poultry, polyether ionophore antibiotics are of significant importance. This guide provides a comparative assessment of the therapeutic index of a lesser-known polyether, Abierixin, against more established compounds like Monensin, Salinomycin (B1681400), and Lasalocid. The therapeutic index (TI), a ratio that compares the toxic dose of a drug to its therapeutically effective dose, is a critical measure of a drug's safety profile. A higher TI indicates a wider margin of safety for the drug's application.

This comparison synthesizes available experimental data on the efficacy and toxicity of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview to inform further study and potential applications. While quantitative data for this compound is limited in publicly accessible literature, this guide collates the available qualitative and quantitative information for a thorough comparative analysis.

Comparative Efficacy and Toxicity

The therapeutic efficacy of polyether antibiotics in veterinary medicine is primarily evaluated based on their anticoccidial activity. This is often measured by the effective dose 50 (ED50), the dose required to achieve 50% of the desired therapeutic effect, such as reduction in lesion scores or oocyst shedding in infected poultry. The toxicity is commonly assessed by the median lethal dose (LD50), the dose that is lethal to 50% of a test population, typically determined in animal models like mice or the target species (chickens).

CompoundOrganismEfficacy (Anticoccidial Activity)Toxicity (LD50)Therapeutic Index (Calculated)
This compound ChickenGood anticoccidial activity (qualitative)Low toxicity (qualitative)Not calculable
Monensin ChickenEffective at 100-110 ppm in feed[2]200 mg/kg BW[2]Not directly calculable without ED50
Mouse---
Salinomycin ChickenEffective at 60-100 ppm in feed[3][4]44.5 mg/kg BW[5]Not directly calculable without ED50
Mouse-57.4 mg/kg BW[5]-
Lasalocid ChickenEffective at 50-75 ppm in feed[6]71.5 mg/kg BW[7]Not directly calculable without ED50
Mouse-146 mg/kg BW[7]-

Note: The therapeutic index is ideally calculated as LD50/ED50. As specific ED50 values from comparable studies are not available, a direct numerical comparison of the therapeutic index is not feasible. The effective dosage in feed (ppm) provides a measure of efficacy but is not equivalent to an ED50 value.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of the therapeutic index. Below are detailed methodologies for key experiments cited in the evaluation of polyether antibiotics.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Monensin, Salinomycin, Lasalocid) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Acute Toxicity Study (LD50 Determination in Mice)

This protocol outlines the determination of the median lethal dose (LD50) in a mouse model.

  • Animal Model: Use healthy, young adult mice of a specific strain (e.g., BALB/c), weighing between 20-25g. House the animals in standard conditions with access to food and water ad libitum.

  • Dose Preparation: Prepare a range of doses of the test compound based on preliminary range-finding studies. The compound is typically dissolved or suspended in a suitable vehicle (e.g., saline, corn oil).

  • Administration: Administer a single dose of the test compound to groups of mice (typically 5-10 animals per group) via a specific route (e.g., oral gavage, intraperitoneal injection). A control group receives only the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for up to 14 days.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Probit analysis or the Reed-Muench method, based on the mortality data.

In Vivo Anticoccidial Efficacy Study in Chickens

This protocol is designed to evaluate the efficacy of a compound against Eimeria infections in chickens.

  • Animal Model: Use day-old broiler chicks, confirmed to be free of coccidial infection. House the chicks in wire-floored cages to prevent reinfection from feces.

  • Experimental Groups: Randomly assign chicks to different treatment groups: uninfected-unmedicated control, infected-unmedicated control, and infected-medicated groups receiving different concentrations of the test compound in their feed.

  • Medicated Feed: Prepare feed containing the specified concentrations of the test compound. The medicated feed is provided to the respective groups starting one day before infection and continuing throughout the experiment.

  • Infection: At approximately 14 days of age, orally inoculate each chick in the infected groups with a standardized dose of sporulated Eimeria oocysts (e.g., Eimeria tenella).

  • Data Collection:

    • Weight Gain: Record the body weight of each chick at the beginning and end of the experiment to calculate the average weight gain.

    • Feed Conversion Ratio (FCR): Measure the total feed intake and calculate the FCR (feed intake/weight gain).

    • Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidia on a scale of 0 to 4.

    • Oocyst Shedding: Collect fecal samples and count the number of oocysts per gram of feces.

  • Efficacy Evaluation: The efficacy of the compound is determined by comparing the parameters (weight gain, FCR, lesion scores, oocyst shedding) of the medicated groups with the infected-unmedicated control group. The ED50 can be determined if a range of doses producing a graded response is tested.

Visualizing Key Concepts and Workflows

To further clarify the concepts and experimental processes discussed, the following diagrams have been generated using Graphviz.

Therapeutic_Index cluster_0 Therapeutic Window Therapeutic Effect Therapeutic Effect Therapeutic Index Therapeutic Index Therapeutic Effect->Therapeutic Index Toxic Effect Toxic Effect Toxic Effect->Therapeutic Index Dose Dose Dose->Therapeutic Effect ED50 Dose->Toxic Effect TD50 Safety Assessment Safety Assessment Therapeutic Index->Safety Assessment

Caption: Conceptual diagram of the Therapeutic Index.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Treatment->Cytotoxicity Assay (e.g., MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination Therapeutic Index Calculation Therapeutic Index Calculation IC50 Determination->Therapeutic Index Calculation Animal Model (e.g., Mice, Chickens) Animal Model (e.g., Mice, Chickens) Dose Administration Dose Administration Animal Model (e.g., Mice, Chickens)->Dose Administration Toxicity Study (LD50) Toxicity Study (LD50) Dose Administration->Toxicity Study (LD50) Efficacy Study (ED50) Efficacy Study (ED50) Dose Administration->Efficacy Study (ED50) Toxicity Study (LD50)->Therapeutic Index Calculation Efficacy Study (ED50)->Therapeutic Index Calculation

Caption: General workflow for therapeutic index assessment.

Conclusion

Based on the available data, Monensin, Salinomycin, and Lasalocid are effective anticoccidial agents, although their therapeutic indices are relatively narrow, requiring careful dosage administration to avoid toxicity. This compound is qualitatively described as having "low toxicity" and "good anticoccidial activity," which suggests a potentially favorable therapeutic index. However, the lack of quantitative in vivo efficacy and toxicity data for this compound in the public domain prevents a direct and objective comparison with the other established polyether antibiotics.

This guide highlights the critical need for further research to quantify the therapeutic index of this compound. Such studies, following the detailed protocols outlined, would enable a more definitive assessment of its safety and efficacy profile relative to other polyethers and would be invaluable for its potential development and application in veterinary medicine. Researchers are encouraged to conduct head-to-head comparative studies to generate the data necessary for a conclusive evaluation.

References

The Untapped Potential of Abierixin: A Guide to Investigating Synergistic Antibiotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While the polyether antibiotic Abierixin, derived from Streptomyces albus, has demonstrated weak antimicrobial and ionophorous activities in initial studies, its potential in combination therapies remains an unexplored frontier in the fight against antimicrobial resistance.[1] To date, no specific studies detailing the synergistic effects of this compound with other antibiotics have been published. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential synergistic interactions of this compound, leveraging established experimental protocols and data presentation methods.

Evaluating Synergy: Key Experimental Protocols

The two primary methods for determining antibiotic synergy are the checkerboard assay and the time-kill curve analysis. These assays provide quantitative data to classify the interaction between two antimicrobial agents as synergistic, additive, indifferent, or antagonistic.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.

Experimental Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and a second antibiotic of interest are prepared at known concentrations.

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis (columns), and serial twofold dilutions of the partner antibiotic are made along the y-axis (rows). This creates a checkerboard of varying antibiotic concentrations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determining MIC: The minimum inhibitory concentration (MIC) is determined for each antibiotic alone and for each combination by observing the lowest concentration that completely inhibits visible bacterial growth.

  • Calculating the FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Below is a diagram illustrating the workflow for a checkerboard assay.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Stock D Serial Dilution of This compound in Plate A->D B Prepare Partner Antibiotic Stock E Serial Dilution of Partner Antibiotic B->E C Prepare Bacterial Inoculum F Inoculate Wells C->F D->F E->F G Incubate Plate (18-24h, 37°C) F->G H Read MICs G->H I Calculate FIC Index H->I J Interpret Results I->J

Workflow for the checkerboard antimicrobial synergy assay.
Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Experimental Protocol:

  • Preparation: Cultures of the test bacterium are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.

  • Treatment: The bacterial suspension is exposed to several conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a sub-MIC concentration)

    • Partner antibiotic alone (at a sub-MIC concentration)

    • Combination of this compound and the partner antibiotic

  • Sampling: Aliquots are removed from each treatment condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated on appropriate agar (B569324) plates. After incubation, the number of colonies (CFU/mL) is counted.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

The following diagram outlines the time-kill curve analysis workflow.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_results Results and Interpretation A Prepare Bacterial Culture B Set Up Treatment Conditions: - Control - this compound alone - Partner Antibiotic alone - Combination A->B C Take Aliquots at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions on Agar D->E F Incubate Plates E->F G Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H I Interpret Synergy H->I

Workflow for time-kill curve analysis.

Illustrative Data on Antibiotic Synergy

While specific data for this compound is unavailable, the following table presents hypothetical results from a checkerboard assay to demonstrate how data would be structured and interpreted. The example uses a fictional partner antibiotic, "Antibiotic X," against Staphylococcus aureus.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against S. aureus

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound64160.25
Antibiotic X820.250.50Synergy

Potential Signaling Pathways and Mechanisms of Synergy

Polyether ionophores like this compound function by transporting cations across biological membranes, which can disrupt the proton motive force and cellular homeostasis. Synergistic effects with other antibiotics could arise from several mechanisms:

  • Increased Cell Permeability: this compound's disruption of the cell membrane could facilitate the entry of other antibiotics, enhancing their efficacy.

  • Disruption of Cellular Energy: By collapsing the proton motive force, this compound could inhibit energy-dependent efflux pumps, a common mechanism of antibiotic resistance.

  • Multi-target Effect: The combination of this compound's membrane-disrupting activity with an antibiotic that targets a different cellular process (e.g., protein synthesis, DNA replication) could lead to a potent multi-pronged attack.

The diagram below illustrates a potential mechanism of synergistic action.

Synergy_Pathway cluster_cell Bacterial Cell membrane Cell Membrane efflux Efflux Pump membrane->efflux powers membrane->efflux Inhibits target_antibiotic Partner Antibiotic efflux->target_antibiotic Expels ribosome Ribosome target_antibiotic->ribosome Inhibits Protein Synthesis This compound This compound This compound->membrane Disrupts Ion Gradient This compound->target_antibiotic Enhances Uptake

Potential synergistic mechanism of this compound.

Conclusion

The potential for this compound to act synergistically with other antibiotics represents a significant and unexplored area of research. By employing the standardized methodologies of the checkerboard assay and time-kill curve analysis, researchers can systematically evaluate the interaction of this compound with a range of existing antibiotics. The discovery of synergistic combinations could breathe new life into this older antibiotic, potentially providing novel therapeutic strategies to combat the growing threat of multidrug-resistant bacteria. Further investigation into the mechanisms underlying any observed synergy will be crucial for the rational design of future combination therapies.

References

Safety Operating Guide

Navigating the Disposal of Abierixin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on the disposal of Abierixin, a polyether antibiotic, necessitates a cautious and informed approach based on established laboratory safety principles for similar research-grade chemical compounds. This guide provides essential, step-by-step procedural information to ensure the safe handling and disposal of this compound waste in a research environment.

Recommended Disposal Protocol for this compound

The following table outlines a recommended, multi-step process for the safe disposal of this compound waste. This protocol is designed to mitigate risks and ensure compliance with general laboratory safety standards.

StepProcedureKey Considerations
1. Decontamination/ Inactivation Given this compound's antimicrobial properties, consider treating contaminated materials with a suitable disinfectant or autoclaving if appropriate for the waste type (e.g., contaminated labware). For chemical inactivation, a chemical degradation method compatible with polyether ionophores should be evaluated by qualified personnel.- The chosen method should not generate more hazardous byproducts. - Consult chemical safety literature for potential degradation pathways of similar compounds.
2. Waste Segregation Segregate this compound waste from general laboratory trash. It should be classified as chemical waste. Further segregate based on physical form (solid vs. liquid) and whether it is mixed with other hazardous materials.- Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and vials. - Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents.
3. Packaging and Labeling Use chemically resistant, leak-proof containers for all this compound waste. Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the approximate quantities and the date of accumulation.- Ensure containers are compatible with the waste they hold to prevent degradation or reaction. - Proper labeling is crucial for identification and safe handling by disposal personnel.
4. Storage Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is in place to manage potential spills.- Storage areas should be clearly marked as "Hazardous Waste Storage." - Follow institutional guidelines for the maximum allowable accumulation time.
5. Disposal Vendor Arrange for the collection and disposal of this compound waste through a licensed and reputable hazardous waste disposal company. Provide them with a detailed inventory of the waste.- Never dispose of chemical waste down the drain or in the regular trash. - Maintain all records of waste disposal as required by institutional and regulatory bodies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Abierixin_Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_procedure Disposal Procedure cluster_final_disposal Final Disposal start This compound Waste Generated assess_hazards Assess Hazards (Antimicrobial, Ionophoric) start->assess_hazards check_regulations Check Institutional and Local Regulations assess_hazards->check_regulations decontaminate Decontaminate/ Inactivate (if feasible) check_regulations->decontaminate segregate Segregate Waste (Solid vs. Liquid, etc.) decontaminate->segregate package_label Package in Compatible Containers & Label Clearly segregate->package_label store Store in Designated Hazardous Waste Area package_label->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor documentation Complete Waste Manifest & Documentation contact_vendor->documentation disposal Final Disposal by Vendor documentation->disposal

Caption: Logical workflow for the safe disposal of this compound.

By implementing these general yet crucial safety and logistical procedures, laboratories can ensure the responsible management of this compound waste, thereby protecting personnel and the environment. It is imperative for all laboratory staff to be trained on these procedures and for the institution to have a clear and comprehensive chemical hygiene plan that addresses the disposal of research-grade chemicals.

Essential Safety and Logistical Guidance for Handling Abierixin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work with Abierixin, ensuring a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazard assessments for Nigericin.[2][3][4]

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Check manufacturer's chemical resistance guide.To prevent skin contact. Toxic if in contact with skin.
Eye and Face Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect eyes from splashes and dust. Causes serious eye irritation.
Face shieldTo be worn in addition to goggles when there is a risk of splashing or aerosol generation.Provides a higher level of protection for the entire face.
Body Protection Laboratory coatStandard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Chemical fume hood or Ventilated enclosureRequired for handling the solid form or any procedure that may generate dust or aerosols.To prevent inhalation. Fatal if inhaled. May cause respiratory irritation.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for ensuring safety when working with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Plan Experiment ppe_check Verify Availability of all Required PPE prep_start->ppe_check don_ppe Don Appropriate PPE: - Lab Coat - Gloves - Goggles/Face Shield hood_check Ensure Chemical Fume Hood is Certified and Operational ppe_check->hood_check hood_check->don_ppe work_in_hood Perform all manipulations of this compound (solid or solution) inside the fume hood don_ppe->work_in_hood avoid_dust Handle solid material carefully to avoid generating dust work_in_hood->avoid_dust decontaminate Decontaminate all surfaces and equipment avoid_dust->decontaminate dispose_waste Dispose of contaminated waste in a designated hazardous waste container decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands end end wash_hands->end End of Procedure

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Operational and Disposal Plans

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Before handling, ensure all required PPE is available and in good condition.

  • Weighing of solid this compound should be performed in a fume hood or a ventilated balance enclosure.

  • Avoid creating dust when handling the solid material.

  • Prepare solutions within the fume hood.

  • After handling, wash hands thoroughly with soap and water.

3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4. Spill and Leak Procedures:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up a spill.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed, labeled container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

5. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

6. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in the regular trash. Contaminated labware and PPE should be collected in a designated hazardous waste container.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。